NDSB-195
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[ethyl(dimethyl)azaniumyl]propane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO3S/c1-4-8(2,3)6-5-7-12(9,10)11/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCRHRDBFDCWPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](C)(C)CCCS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160255-06-1 | |
| Record name | 5 dimethylethyl-(3-sulfopropyl)ammonium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
NDSB-195: A Technical Guide for Researchers and Drug Development Professionals
An in-depth examination of the physical, chemical, and functional properties of the non-detergent sulfobetaine (B10348), NDSB-195, a versatile tool in protein biochemistry and drug discovery.
NDSB-195 (Dimethylethylammonium propane (B168953) sulfonate) is a zwitterionic compound widely utilized in the fields of biochemistry and drug development for its ability to stabilize proteins, prevent aggregation, and facilitate crystallization and refolding.[1][2][3] Unlike traditional detergents, NDSB-195 is a non-denaturing agent that does not form micelles, allowing for its easy removal from protein solutions via dialysis.[4][5][6] Its unique properties make it an invaluable additive in a variety of applications, from enhancing the yield of membrane and cytoskeletal proteins to improving the quality of protein crystals for structural studies.[1][4]
Core Physical and Chemical Properties
NDSB-195 is a white, solid compound that is highly soluble in water.[1] Its zwitterionic nature, conferred by a sulfobetaine group and a quaternary ammonium (B1175870) group, is maintained over a broad pH range.[2][5][7] This characteristic, combined with its minimal impact on the viscosity and pH of biological buffers, makes it a highly compatible additive for a wide array of experimental conditions.[1][2][4] A key advantage for protein quantification is its lack of significant absorbance in the near-UV range (around 280 nm), which avoids interference with protein concentration measurements.[1][5][8][9]
| Property | Value | Reference |
| CAS Number | 160255-06-1 | [1][3][6][10][11] |
| Molecular Formula | C₇H₁₇NO₃S or C₈H₁₈N₂O₄S | [1][3][10][11] |
| Molecular Weight | 195.28 g/mol or 195.3 g/mol | [1][2][6][8][10][11] |
| Appearance | White solid | [3] |
| Solubility in Water | Highly soluble; ≥ 10% at 20°C; > 2.0 M | [1][2][4][6][10][11][12] |
| UV Absorbance (280 nm) | Does not absorb significantly | [1][5][8][9] |
| Form | Solid | |
| Assay | ≥95% (TLC) | [3] |
| Storage Temperature | 15-25°C |
Mechanism of Action and Applications
The primary mechanism of NDSB-195 involves its interaction with the hydrophobic regions of proteins.[2][4] The short hydrophobic group of NDSB-195 is thought to shield these exposed hydrophobic patches on protein surfaces, thereby preventing the intermolecular interactions that lead to aggregation.[2][4] This stabilizing effect is crucial during protein extraction, refolding, and crystallization processes. While it effectively prevents the formation of non-specific aggregates, it is not capable of disrupting strongly aggregated proteins.[4]
Protein Solubilization and Extraction
NDSB-195 has been shown to significantly increase the extraction yield of various proteins, including those from membranes, nuclei, and the cytoskeleton.[1][2][4]
Experimental Workflow: Protein Extraction with NDSB-195
Caption: A generalized workflow for utilizing NDSB-195 to enhance protein extraction yields.
Protein Refolding
A common challenge in recombinant protein production is the formation of insoluble inclusion bodies. NDSB-195 can be a valuable additive in refolding buffers to facilitate the renaturation of chemically or thermally denatured proteins.[1][2][3][5]
Experimental Protocol: In Vitro Protein Refolding
-
Solubilization of Inclusion Bodies:
-
Resuspend the inclusion body pellet in a buffer containing a strong denaturant (e.g., 6 M Guanidinium Chloride or 8 M Urea) and a reducing agent (e.g., 20 mM DTT) to fully denature and reduce the protein.
-
Incubate at room temperature with gentle agitation until the solution clarifies.
-
Centrifuge to remove any remaining insoluble material.
-
-
Refolding:
-
Prepare a refolding buffer containing a suitable buffer system (e.g., 50 mM Tris-HCl, pH 7.5-8.5), a redox system (e.g., reduced and oxidized glutathione), and NDSB-195 at a concentration of 0.5 M to 1.0 M.[6]
-
Rapidly dilute the solubilized protein from the denaturant solution into the refolding buffer. The final protein concentration should be low to favor intramolecular folding over intermolecular aggregation.
-
Incubate at a low temperature (e.g., 4°C) for several hours to overnight with gentle stirring.
-
-
Purification and Analysis:
Protein Crystallization
NDSB-195 has proven to be an effective additive in protein crystallization, often improving crystal quality and even enabling the crystallization of previously intractable proteins.[1][4][13] It can increase the solubility of the protein, allowing for the use of higher precipitant concentrations, and can reduce crystal twinning.[1][4] For instance, the presence of NDSB-195 has been shown to nearly triple the solubility of lysozyme (B549824) at a concentration of 0.75 M.[2][4]
Logical Relationship: NDSB-195 in Protein Crystallization
Caption: The logical flow of how NDSB-195 facilitates the growth of high-quality protein crystals.
Stability and Storage
NDSB-195 is a hygroscopic compound and should be protected from moisture.[6] It is stable when stored as a solid at room temperature (15-25°C). While aqueous solutions of NDSB-195 are convenient, they can undergo slow degradation over several weeks at room temperature.[4] For long-term use, it is recommended to prepare fresh solutions or to sterile filter and store them appropriately.[4]
Conclusion
NDSB-195 is a powerful and versatile tool for researchers, scientists, and drug development professionals working with proteins. Its ability to enhance solubility, prevent aggregation, and facilitate refolding and crystallization, all without denaturing the protein, makes it an indispensable reagent in modern biochemistry. The detailed protocols and workflows provided in this guide offer a starting point for the successful application of NDSB-195 in a variety of experimental contexts.
References
- 1. store.p212121.com [store.p212121.com]
- 2. NDSB 195 protein renaturation and refolding reagent available from Soltec Bioscience - Soltec Ventures [soltecventures.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. hamptonresearch.com [hamptonresearch.com]
- 5. The application of the NDSB Family. - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 6. interchim.fr [interchim.fr]
- 7. Protein stabilizer, NDSB-195, enhances the dynamics of the β4 -α2 loop of ubiquitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NDSB-195 - 製品 - Hopax Fine Chemicals [hopaxfc.com]
- 9. NDSB-195 - Products - Hopax Fine Chemicals [hopaxfc.com]
- 10. Anatrace.com [anatrace.com]
- 11. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 12. Anatrace.com [dev.anatrace.com]
- 13. files.core.ac.uk [files.core.ac.uk]
The Role of NDSB-195 in Preventing Protein Aggregation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein aggregation is a significant challenge in the development and manufacturing of therapeutic proteins, often leading to loss of efficacy, and the potential for immunogenic responses. Non-detergent sulfobetaines (NDSBs) are a class of chemical chaperones that have emerged as effective agents in preventing protein aggregation and aiding in protein refolding. Among these, NDSB-195 (Dimethylethylammoniumpropanesulfonate) has garnered attention for its ability to stabilize proteins in solution. This technical guide provides an in-depth overview of the role of NDSB-195 in preventing protein aggregation, including quantitative data on its efficacy, detailed experimental protocols, and a mechanistic overview.
Mechanism of Action
NDSB-195 is a zwitterionic compound that is thought to exert its stabilizing effect by modulating the hydration shell of proteins rather than through direct binding.[1] This interaction is believed to be transient and weak, preventing the formation of non-native protein conformations that are precursors to aggregation. By enriching the water structure around the protein, NDSB-195 is thought to increase the energy barrier for the conformational changes that lead to aggregation. This mechanism allows it to be easily removed by dialysis, a significant advantage in downstream processing.[2]
Quantitative Data on NDSB-195 Efficacy
The effectiveness of NDSB-195 in preventing aggregation and enhancing solubility has been demonstrated for several proteins. The following tables summarize key quantitative findings from the literature.
| Protein | Condition | NDSB-195 Concentration | Effect | Reference |
| Lysozyme | 20°C, pH 4.6 | 0.25 M | ~2-fold increase in solubility | [3] |
| Lysozyme | 20°C, pH 4.6 | 0.75 M | ~3-fold increase in solubility | [3] |
| Bovine Serum Albumin (BSA) | Aggregation induced by DTT reduction | 0.5 M | Onset of aggregation delayed from 30 to 50 min | [1] |
| Malate Dehydrogenase (MDH) | Crystallization | Not specified | Increased crystal size from 0.1 to 0.4 mm | [3] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to evaluate the efficacy of NDSB-195.
Dynamic Light Scattering (DLS) for Monitoring Aggregation
DLS is a non-invasive technique used to measure the size distribution of particles in a solution, making it ideal for monitoring the kinetics of protein aggregation.
Objective: To determine the effect of NDSB-195 on the aggregation rate of a target protein.
Materials:
-
Target protein solution (e.g., 1 mg/mL in a suitable buffer)
-
NDSB-195 stock solution (e.g., 2 M in the same buffer)
-
Buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
DLS instrument and compatible cuvettes
Protocol:
-
Prepare protein solutions with varying concentrations of NDSB-195 (e.g., 0 M, 0.25 M, 0.5 M, 1 M) by mixing the protein stock, NDSB-195 stock, and buffer. Ensure the final protein concentration is the same in all samples.
-
Filter all solutions through a 0.22 µm syringe filter to remove any pre-existing dust or aggregates.
-
Transfer the samples to clean DLS cuvettes.
-
Induce aggregation through a chosen stressor (e.g., thermal stress by incubating at an elevated temperature, or chemical stress by adding a denaturant).
-
Immediately begin DLS measurements, collecting data at regular time intervals (e.g., every 5 minutes) for a set duration (e.g., 2 hours).
-
Set the DLS instrument parameters, including the scattering angle (typically 90° or 173°), temperature, and data acquisition time.
-
Analyze the data to determine the change in the average hydrodynamic radius and polydispersity index (PDI) over time for each NDSB-195 concentration. A slower rate of increase in these parameters indicates inhibition of aggregation.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
CD spectroscopy is used to assess the secondary structure of a protein and can detect conformational changes that may precede aggregation.
Objective: To evaluate the effect of NDSB-195 on the secondary structure of a protein under stress.
Materials:
-
Target protein solution (e.g., 0.1-0.2 mg/mL in a suitable buffer)
-
NDSB-195 stock solution
-
CD-compatible buffer (low in chloride ions and absorbing components in the far-UV region)
-
CD spectrometer and quartz cuvette (e.g., 1 mm path length)
Protocol:
-
Prepare protein samples with and without NDSB-195 as described in the DLS protocol.
-
Record a baseline spectrum of the buffer (with and without NDSB-195) and subtract it from the corresponding protein sample spectra.
-
Obtain CD spectra in the far-UV region (e.g., 190-260 nm) at a controlled temperature.
-
To induce aggregation, gradually increase the temperature and record spectra at different temperature points.
-
Analyze the changes in the CD signal, particularly at wavelengths characteristic of alpha-helices (negative bands at 222 and 208 nm) and beta-sheets (negative band around 218 nm). A preservation of the native-like spectrum in the presence of NDSB-195 indicates a stabilizing effect.
Thioflavin T (ThT) Fluorescence Assay for Amyloid Fibril Detection
The ThT assay is a common method for detecting the formation of amyloid-like fibrils, which are a specific type of protein aggregate.
Objective: To quantify the inhibitory effect of NDSB-195 on the formation of amyloid fibrils.
Materials:
-
Target protein solution prone to amyloid formation
-
NDSB-195 stock solution
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
96-well black, clear-bottom microplates
-
Plate reader with fluorescence detection capabilities
Protocol:
-
Prepare protein solutions with varying concentrations of NDSB-195 in the wells of the microplate.
-
Add ThT to each well to a final concentration of, for example, 20 µM.
-
Induce fibril formation (e.g., by incubation at 37°C with shaking).
-
Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes) using an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.
-
Plot the fluorescence intensity against time. A reduction in the fluorescence signal and a longer lag phase in the presence of NDSB-195 indicate inhibition of amyloid fibril formation.
Visualizations
Proposed Mechanism of NDSB-195 Action
Caption: Proposed mechanism of NDSB-195 in preventing protein aggregation.
General Experimental Workflow for Assessing NDSB-195 Efficacy
Caption: A general workflow for evaluating the effectiveness of NDSB-195.
Conclusion
NDSB-195 is a valuable tool for researchers and professionals in drug development for its ability to prevent protein aggregation and enhance protein stability. Its mechanism of action, centered on the modulation of the protein's hydration shell, offers a gentle yet effective means of stabilization. The quantitative data and experimental protocols provided in this guide serve as a resource for the rational application of NDSB-195 in various protein handling and formulation challenges. Further research into the specific interactions of NDSB-195 with a wider range of proteins will undoubtedly continue to expand its utility in the biopharmaceutical industry.
References
NDSB-195: A Technical Guide to a Powerful Protein Refolding and Renaturation Reagent
For Researchers, Scientists, and Drug Development Professionals
Core Principles and Applications of NDSB-195 in Protein Refolding
NDSB-195, a non-detergent sulfobetaine, has emerged as a valuable tool in the field of protein biochemistry, particularly for its ability to facilitate the refolding and renaturation of proteins from a denatured state. This technical guide provides an in-depth overview of NDSB-195, including its mechanism of action, quantitative effects on protein solubility and refolding, and detailed experimental protocols.
Non-detergent sulfobetaines (NDSBs) are a class of zwitterionic compounds that are highly soluble in water and remain electrically neutral over a wide pH range.[1][2] Unlike traditional detergents, NDSBs do not form micelles and are therefore easily removed from protein solutions via dialysis.[2] The primary function of NDSB-195 in protein refolding is to prevent the aggregation of protein folding intermediates, a common bottleneck in recovering functional proteins from inclusion bodies or after chaotropic denaturation.[1] The proposed mechanism involves the interaction of the short hydrophobic group of NDSB-195 with exposed hydrophobic regions on protein intermediates, thereby preventing intermolecular aggregation and favoring the correct intramolecular folding pathways.[1]
The applications of NDSB-195 are extensive, ranging from increasing the yield of soluble protein during extraction to improving the crystallization of proteins for structural studies.[2] Its ability to stabilize proteins without interfering with their biological activity makes it a valuable excipient in the development of therapeutic proteins.
Quantitative Data on NDSB-195 Efficacy
The effectiveness of NDSB-195 in enhancing protein solubility and aiding in refolding has been quantified in several studies. The following tables summarize key quantitative data.
| Protein | NDSB-195 Concentration | Observed Effect | Reference |
| Lysozyme | 0.25 M | Almost doubles the solubility of lysozyme. | [1] |
| Lysozyme | 0.75 M | Nearly triples the solubility of lysozyme. | [1] |
| Malate Dehydrogenase | Not specified | Increased crystal size from 0.1 mm to 0.4 mm. | [2] |
Table 1: Effect of NDSB-195 on Protein Solubility and Crystallization
While specific refolding yield percentages for a wide range of proteins using NDSB-195 are not extensively documented in a comparative manner, its inclusion in refolding screens has demonstrated its utility. In a high-throughput screening of refolding conditions for 24 different proteins, NDSB-195 was included as a component in the screening matrix, indicating its relevance as a refolding additive.[3]
In the refolding of Bone Morphogenetic Protein-2 (BMP-2), NDSB-195 was found to be one of the more effective zwitterionic detergents in promoting the formation of the biologically active dimer.[4] Although ionic detergents showed the highest yields, the performance of NDSB-195 highlights its potential in refolding complex disulfide-bonded proteins.
Experimental Protocols
Detailed experimental protocols are crucial for the successful application of NDSB-195 in protein refolding. Below are generalized protocols that can be adapted for specific proteins of interest.
General Protocol for Protein Refolding by Dilution using NDSB-195
This protocol is a starting point and should be optimized for each specific protein.
-
Protein Solubilization:
-
Resuspend purified inclusion bodies in a solubilization buffer containing a high concentration of a denaturant (e.g., 6 M Guanidinium Hydrochloride (GdmCl) or 8 M Urea) and a reducing agent (e.g., 50 mM Dithiothreitol (DTT)) to break any incorrect disulfide bonds.
-
Incubate at room temperature with gentle agitation until the inclusion bodies are fully dissolved.
-
Clarify the solution by centrifugation to remove any remaining insoluble material.
-
-
Refolding:
-
Prepare a refolding buffer containing an appropriate buffer system (e.g., 50 mM Tris-HCl, pH 7.5-8.5), a redox shuffling system (e.g., 2 mM reduced glutathione (B108866) (GSH) / 0.2 mM oxidized glutathione (GSSG)) to promote correct disulfide bond formation, and NDSB-195 at a concentration typically ranging from 0.5 M to 1.0 M.[2]
-
Rapidly dilute the solubilized protein solution into the refolding buffer (typically a 1:10 to 1:100 dilution) with gentle stirring at 4°C. The final protein concentration should be low (e.g., 0.01-0.1 mg/mL) to further minimize aggregation.[5]
-
Incubate the refolding mixture at 4°C for 12-48 hours with gentle stirring.
-
-
Purification and Analysis:
-
Concentrate the refolded protein solution using an appropriate method (e.g., ultrafiltration).
-
Remove NDSB-195 and other small molecules by dialysis against a suitable storage buffer.
-
Analyze the refolded protein for its concentration, purity (SDS-PAGE), and biological activity.
-
Example Protocol: Refolding of Type II TGF-β Receptor Extracellular Domain (TBRII-ECD) using NDSB-201 (a related compound)
This protocol, while using a different NDSB, provides a detailed example of a successful refolding procedure.
-
Solubilization: Solubilize the protein in a buffer containing 8 M urea.
-
Refolding:
-
Prepare a refolding buffer consisting of 75 mM Tris (pH 8.0), 1 M NDSB-201, 2 mM reduced glutathione (GSH), and 0.5 mM oxidized glutathione (GSSG).
-
Add the solubilized protein dropwise to the chilled refolding buffer while stirring. The final protein concentration should be approximately 0.1 mg/mL.
-
Continue stirring for 2 days at 4°C.
-
-
Purification:
-
Concentrate the solution using an Amicon stirred cell (3 kDa cut-off).
-
Dialyze extensively against 20 mM Bis-Tris (pH 6.0).
-
This protocol yielded 8–13 mg of purified TBRII-ECD from 50 mg of urea-solubilized protein.
-
Visualizing the Refolding Process and Mechanism
The mechanism of NDSB-195 is primarily based on its chemical properties that prevent non-specific aggregation of protein folding intermediates. As such, it does not involve specific signaling pathways. The following diagrams illustrate the conceptual workflow of protein refolding and the proposed role of NDSB-195.
Caption: A simplified workflow for protein refolding from inclusion bodies.
Caption: Proposed mechanism of NDSB-195 in preventing protein aggregation.
References
- 1. NDSB 195 protein renaturation and refolding reagent available from Soltec Bioscience - Soltec Ventures [soltecventures.com]
- 2. hamptonresearch.com [hamptonresearch.com]
- 3. High-throughput automated refolding screening of inclusion bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
The Role of NDSB-195 in Modulating Protein Hydrophobicity: A Technical Guide for Researchers
An in-depth exploration of the non-detergent sulfobetaine (B10348) NDSB-195 and its interaction with hydrophobic regions of proteins, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its mechanism and applications.
Executive Summary
Non-detergent sulfobetaines (NDSBs) are a class of zwitterionic compounds that have emerged as valuable tools in protein biochemistry and drug development. Among these, NDSB-195 (Dimethylethylammoniumpropanesulfonate) has demonstrated significant efficacy in stabilizing proteins, preventing aggregation, and facilitating protein refolding and crystallization.[1][2][3][4] This technical guide delves into the core of NDSB-195's functionality: its interaction with the hydrophobic regions of proteins. By understanding this fundamental mechanism, researchers can better leverage NDSB-195 to overcome challenges in protein handling, characterization, and the development of protein-based therapeutics. This document provides a compilation of the current understanding of NDSB-195's mechanism of action, quantitative data on its effects, and detailed experimental protocols for its study.
Chemical Properties and Mechanism of Action of NDSB-195
NDSB-195 is a small amphiphilic molecule, possessing both a hydrophobic ethyl group and a hydrophilic sulfobetaine head group.[4][5] This zwitterionic nature allows it to be highly soluble in aqueous solutions without significantly altering the pH or viscosity.[4][5] Unlike traditional detergents, the short hydrophobic group of NDSB-195 prevents the formation of micelles, thus avoiding the denaturation of proteins.[2][4][5]
The primary mechanism by which NDSB-195 is thought to interact with proteins involves its hydrophobic moiety. It is suggested that the short hydrophobic group of NDSB-195 interacts with exposed hydrophobic patches on the surface of proteins.[4] This interaction is crucial in preventing the hydrophobic-hydrophobic interactions between protein molecules that lead to aggregation, a common challenge in protein purification, storage, and formulation.[1][6]
Two main hypotheses for the mechanism of NDSB-195's action have been proposed:
-
Direct Interaction Model: This model suggests that NDSB-195 directly binds to hydrophobic regions on the protein surface. This binding shields the hydrophobic patches from the aqueous environment and from other protein molecules, thereby increasing protein solubility and preventing aggregation. Evidence for this model comes from studies on the related compound NDSB-201, which was shown to bind to a hydrophobic pocket on the surface of the TGF-β receptor extracellular domain.[7]
-
Solvent-Mediated Model: This model posits that NDSB-195 does not bind directly to the protein but rather alters the properties of the surrounding solvent. By organizing water molecules at the protein-solvent interface, NDSB-195 can weaken the hydrophobic effect that drives protein aggregation.[1] This "hydrophobic shielding" effect would favor the native, soluble conformation of the protein.
It is plausible that both mechanisms contribute to the overall stabilizing effect of NDSB-195, with the predominant mechanism depending on the specific protein and solution conditions.
Figure 1. Proposed mechanism of NDSB-195 in preventing protein aggregation.
Quantitative Data on NDSB-195 - Protein Interactions
While the qualitative effects of NDSB-195 on protein stability and solubility are well-documented, specific quantitative data on its binding affinity and thermodynamic parameters are limited in the publicly available literature. The following tables summarize the available quantitative information.
| Protein | Parameter | NDSB-195 Concentration (M) | Observation | Reference |
| Lysozyme | Solubility | 0.25 | Solubility nearly doubles | [4][6] |
| Lysozyme | Solubility | 0.75 | Solubility nearly triples | [4][6] |
| Ubiquitin | Stability | Not specified | Enhanced stability against guanidinium (B1211019) chloride denaturation | [1][3] |
Table 1: Quantitative Effects of NDSB-195 on Protein Properties
Detailed Experimental Protocols
To facilitate further research into the interaction of NDSB-195 with proteins, this section provides detailed, representative protocols for key biophysical techniques. These protocols are based on established methodologies and can be adapted for specific proteins of interest.
Figure 2. General experimental workflow for studying NDSB-195-protein interactions.
Dynamic Light Scattering (DLS) for Aggregation Analysis
Objective: To determine the effect of NDSB-195 on the aggregation state and hydrodynamic radius of a protein in solution.
Materials:
-
Purified protein of interest (e.g., Bovine Serum Albumin - BSA)
-
NDSB-195
-
Appropriate buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4), filtered through a 0.22 µm filter
-
DLS instrument
-
Low-volume quartz cuvettes
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the protein (e.g., 10 mg/mL BSA in PBS).
-
Prepare a stock solution of NDSB-195 (e.g., 1 M in PBS).
-
Prepare a series of protein samples at a final concentration of 1 mg/mL with varying concentrations of NDSB-195 (e.g., 0 M, 0.1 M, 0.25 M, 0.5 M, 0.75 M, 1 M). Ensure the final buffer concentration is consistent across all samples.
-
As a control, prepare a buffer blank with the highest concentration of NDSB-195.
-
Incubate all samples at the desired temperature (e.g., 37°C) for a specified time to induce aggregation if necessary.
-
-
DLS Measurement:
-
Equilibrate the DLS instrument to the desired measurement temperature.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to remove any large, non-specific aggregates.
-
Carefully transfer the supernatant to a clean DLS cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate for at least 5 minutes.
-
Perform the DLS measurement, collecting data for an appropriate duration to obtain a stable correlation function.
-
Analyze the data to determine the hydrodynamic radius (Rh) and the polydispersity index (PDI) for each sample.
-
-
Data Analysis:
-
Compare the Rh and PDI values of the protein samples in the presence and absence of NDSB-195. A decrease in the average Rh and PDI in the presence of NDSB-195 indicates a reduction in protein aggregation.
-
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Objective: To assess the effect of NDSB-195 on the secondary structure of a protein.
Materials:
-
Purified protein of interest
-
NDSB-195
-
CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4), with low chloride concentration
-
CD spectropolarimeter
-
Quartz cuvette with a short path length (e.g., 0.1 cm)
Protocol:
-
Sample Preparation:
-
Prepare protein samples at a concentration of 0.1-0.2 mg/mL in the CD-compatible buffer with varying concentrations of NDSB-195 (e.g., 0 M, 0.5 M, 1 M).
-
Prepare corresponding buffer blanks containing the same concentrations of NDSB-195.
-
-
CD Measurement:
-
Set the CD spectropolarimeter to scan in the far-UV region (e.g., 190-260 nm).
-
Record a baseline spectrum with the buffer blank.
-
Record the CD spectrum of each protein sample.
-
Typically, an average of 3-5 scans is taken for each sample to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Subtract the buffer blank spectrum from each protein spectrum.
-
Convert the raw data (ellipticity) to mean residue ellipticity ([θ]).
-
Compare the CD spectra of the protein in the presence and absence of NDSB-195. Significant changes in the spectral shape and intensity can indicate alterations in the secondary structure. Deconvolution algorithms can be used to estimate the percentage of α-helix, β-sheet, and random coil content.
-
Fluorescence Spectroscopy for Probing Hydrophobic Environment
Objective: To monitor changes in the exposure of hydrophobic regions of a protein in the presence of NDSB-195 using an extrinsic fluorescent probe like 8-Anilinonaphthalene-1-sulfonic acid (ANS).
Materials:
-
Purified protein of interest
-
NDSB-195
-
ANS stock solution (e.g., 1 mM in water)
-
Appropriate buffer (e.g., PBS, pH 7.4)
-
Fluorometer
-
Quartz cuvette
Protocol:
-
Sample Preparation:
-
Prepare protein samples at a low concentration (e.g., 5-10 µM) in the buffer with varying concentrations of NDSB-195.
-
Add a small aliquot of the ANS stock solution to each sample to a final concentration of e.g., 50 µM.
-
Incubate the samples in the dark for 30 minutes at room temperature.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength of the fluorometer to 380 nm.
-
Record the emission spectrum from 400 nm to 600 nm.
-
Record the spectrum of a buffer blank containing ANS and the respective NDSB-195 concentration.
-
-
Data Analysis:
-
Subtract the buffer blank spectrum from each protein sample spectrum.
-
Compare the fluorescence intensity and the wavelength of maximum emission (λmax) for each sample. A decrease in ANS fluorescence intensity and a red shift in λmax in the presence of NDSB-195 would suggest that NDSB-195 is shielding the hydrophobic regions of the protein from the ANS probe.
-
Applications in Drug Development and Research
The ability of NDSB-195 to stabilize proteins and prevent aggregation has significant implications for the pharmaceutical industry and academic research.
-
Improving Protein Yield and Purity: NDSB-195 can be included in lysis and purification buffers to increase the yield of soluble recombinant proteins, particularly those prone to forming inclusion bodies.[2]
-
Facilitating Structural Studies: By preventing aggregation and promoting monodispersity, NDSB-195 can be a crucial additive in protein crystallization and for obtaining high-quality data from techniques like NMR and SAXS.[3][4]
-
Formulation of Biotherapeutics: NDSB-195 can be explored as an excipient in the formulation of therapeutic proteins, such as monoclonal antibodies, to enhance their stability and shelf-life. Its non-toxic and non-denaturing properties make it an attractive candidate for this application.
-
Drug Discovery and Screening: In high-throughput screening campaigns, NDSB-195 can be used to maintain the stability and activity of target proteins, leading to more reliable and reproducible results.
Conclusion
NDSB-195 is a versatile and effective tool for researchers working with proteins. Its ability to interact with and shield hydrophobic regions on the protein surface provides a powerful means to combat aggregation and enhance protein stability. While the precise molecular details of its interaction are still under investigation, the empirical evidence for its utility is substantial. The data and protocols presented in this guide offer a solid foundation for the effective application of NDSB-195 in a wide range of research and development settings. Further quantitative studies are warranted to fully elucidate the thermodynamics and kinetics of NDSB-195-protein interactions, which will undoubtedly lead to even more sophisticated applications of this valuable chemical chaperone.
References
- 1. Protein stabilizer, NDSB-195, enhances the dynamics of the β4 -α2 loop of ubiquitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thermodynamics of antigen-antibody binding using specific anti-lysozyme antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NMR spectroscopy of ubiquitin chains : Linkage chemistry and chain behavior [kops.uni-konstanz.de]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. research.cbc.osu.edu [research.cbc.osu.edu]
Methodological & Application
Application Notes and Protocols for NDSB-195 in the Recovery of Proteins from Inclusion Bodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Recombinant protein expression in bacterial systems, particularly Escherichia coli, is a cornerstone of modern biotechnology and drug development. A common challenge in this process is the formation of insoluble and non-functional protein aggregates known as inclusion bodies. To obtain biologically active protein, these inclusion bodies must be solubilized and the protein correctly refolded. Non-Detergent Sulfobetaines (NDSBs) are a class of compounds that can aid in this process. NDSB-195 (Dimethylethylammonium propane (B168953) sulfonate) is a zwitterionic molecule that acts as a protein stabilizer and aggregation suppressor.[1][2] It is particularly useful as an additive in refolding buffers to enhance the yield of correctly folded, active protein from solubilized inclusion bodies.[1][3][4] Unlike strong denaturants, NDSBs are mild and non-denaturing, and they can be easily removed by dialysis.[1][5]
These application notes provide a detailed protocol for the use of NDSB-195 in the refolding of proteins recovered from inclusion bodies.
Mechanism of Action
NDSB-195 is thought to facilitate protein refolding by preventing non-specific hydrophobic interactions that lead to aggregation.[1][5] Its zwitterionic nature over a wide pH range and its inability to form micelles distinguish it from traditional detergents.[1][5] The proposed mechanism involves the interaction of the short hydrophobic group of NDSB-195 with exposed hydrophobic regions on protein folding intermediates, thereby stabilizing them and preventing them from aggregating.[1][5] This allows the protein a greater opportunity to achieve its native, biologically active conformation.
Data Presentation
The effectiveness of NDSB-195 can be protein-dependent, and its optimal concentration in the refolding buffer often needs to be determined empirically. Below is a summary of reported quantitative data on the effects of NDSB-195 and other refolding additives.
Table 1: Effect of NDSB-195 Concentration on Protein Solubility
| Protein | NDSB-195 Concentration | Observed Effect on Solubility | Reference |
| Lysozyme | 0.25 M | Solubility approximately doubled. | [5] |
| Lysozyme | 0.75 M | Solubility nearly tripled. | [5] |
Table 2: Comparative Effect of Refolding Additives on BMP-2 Dimerization
| Additive Class | Additive Example(s) | Relative Yield of BMP-2 Dimers (Qualitative) | Reference |
| Ionic Detergents | Sarkosyl, Cetylpyridinium chloride (CPC) | Highest | [3][4] |
| Zwitterionic Detergents | NDSB-195 | High | [3][4] |
| Nonionic Detergents | NP-40, Tween 80 | High | [3][4] |
| Other Additives | Arginine, Cyclodextrins, Sugars (e.g., glucose) | Variable | [3][4] |
Experimental Protocols
The following is a generalized protocol for the recovery of protein from inclusion bodies, with a focus on the use of NDSB-195 in the refolding step. It is crucial to note that optimization of buffer composition, pH, temperature, and incubation times will be necessary for each specific protein.
Part 1: Isolation and Washing of Inclusion Bodies
This initial phase aims to separate the inclusion bodies from the bulk of the host cell proteins and other contaminants.
-
Cell Lysis:
-
Resuspend the cell pellet from your protein expression culture in a suitable lysis buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, pH 8.0).
-
Lyse the cells using a standard method such as sonication or high-pressure homogenization. Ensure the sample is kept cold to minimize proteolysis.
-
-
Inclusion Body Collection:
-
Centrifuge the cell lysate at a speed sufficient to pellet the dense inclusion bodies (e.g., 10,000 - 15,000 x g for 15-30 minutes at 4°C).
-
Carefully decant and discard the supernatant containing the soluble proteins.
-
-
Washing Steps:
-
Resuspend the inclusion body pellet in a wash buffer containing a mild detergent (e.g., Lysis Buffer with 1% Triton X-100) to remove membrane proteins and lipids.
-
Centrifuge as in step 2 and discard the supernatant.
-
Repeat the wash step with a buffer containing a low concentration of a denaturant (e.g., Lysis Buffer with 1-2 M Urea) to remove contaminating proteins.
-
Perform a final wash with the lysis buffer without any additives to remove residual detergents and denaturants.
-
Part 2: Solubilization of Inclusion Bodies
The goal of this step is to completely denature and solubilize the aggregated protein from the washed inclusion bodies.
-
Solubilization Buffer Preparation:
-
Prepare a solubilization buffer containing a strong denaturant. Common choices are:
-
8 M Urea in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
6 M Guanidine Hydrochloride (GdnHCl) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
-
Add a reducing agent to the solubilization buffer to break any incorrect disulfide bonds (e.g., 10-50 mM DTT or β-mercaptoethanol).
-
-
Inclusion Body Solubilization:
-
Resuspend the washed inclusion body pellet in the solubilization buffer.
-
Incubate with gentle agitation at room temperature or 37°C for 1-2 hours, or overnight at 4°C, until the pellet is completely dissolved.
-
Centrifuge the solution at high speed (e.g., >20,000 x g) for 30 minutes to remove any remaining insoluble material.
-
Carefully collect the supernatant containing the solubilized, denatured protein.
-
Part 3: Protein Refolding with NDSB-195
This is the critical step where the denatured protein is allowed to refold into its native conformation. NDSB-195 is added to the refolding buffer to suppress aggregation and promote correct folding. The most common method for initiating refolding is rapid dilution.
-
Refolding Buffer Preparation:
-
Prepare a refolding buffer. The composition will be protein-specific, but a typical starting point is:
-
50 mM Tris-HCl, pH 7.5 - 8.5
-
100-500 mM NaCl (or other salts)
-
A redox system to facilitate correct disulfide bond formation (e.g., 2 mM reduced glutathione (B108866) (GSH) and 0.2 mM oxidized glutathione (GSSG))
-
0.5 - 1.0 M NDSB-195 (This is a starting concentration range and should be optimized)
-
Other optional additives like L-arginine (0.4-1.0 M), sugars, or polyethylene (B3416737) glycol (PEG) can also be included.
-
-
-
Rapid Dilution Refolding:
-
Slowly add the solubilized protein solution from Part 2 into a larger volume of the refolding buffer with gentle and constant stirring. A dilution factor of 1:20 to 1:100 is common. This rapid decrease in denaturant concentration initiates refolding.
-
The final protein concentration in the refolding buffer should be low, typically in the range of 10-100 µg/mL, to favor intramolecular folding over intermolecular aggregation.
-
Incubate the refolding mixture at a controlled temperature (often 4°C) for 12-48 hours with gentle stirring.
-
-
Analysis of Refolded Protein:
-
After incubation, centrifuge the solution to pellet any aggregated protein.
-
Analyze the supernatant for the concentration of soluble protein and assess its biological activity using a relevant assay.
-
Further purification of the refolded protein using chromatographic techniques (e.g., size-exclusion, ion-exchange, or affinity chromatography) is usually required.
-
Mandatory Visualizations
Caption: Workflow for protein recovery from inclusion bodies using NDSB-195.
Caption: Role of NDSB-195 in the protein refolding pathway.
References
- 1. NDSB 195 protein renaturation and refolding reagent available from Soltec Bioscience - Soltec Ventures [soltecventures.com]
- 2. Protein stabilizer, NDSB-195, enhances the dynamics of the β4 -α2 loop of ubiquitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Chemical Additives in Refolding Buffer on Recombinant Human BMP-2 Dimerization and the Bioactivity on SaOS-2 Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. hamptonresearch.com [hamptonresearch.com]
Application Notes and Protocols for NDSB-195 in Protein Crystallization Screening
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for utilizing NDSB-195 (Dimethylethylammonium propane (B168953) sulfonate), a non-detergent sulfobetaine, as a beneficial additive in protein crystallization screening. NDSB-195 is a zwitterionic compound that can enhance protein solubility, prevent non-specific aggregation, and promote the growth of high-quality crystals.[1][2][3] This document outlines the mechanism of action, key applications with quantitative data, and detailed protocols for the effective use of NDSB-195 in crystallization experiments.
Introduction to NDSB-195
Non-detergent sulfobetaines (NDSBs) are a class of small, synthetic protein stabilizers.[4][5] Unlike traditional detergents, NDSBs like NDSB-195 do not form micelles and are non-denaturing, allowing most enzymes to remain active in their presence.[1][2]
Key Properties of NDSB-195:
-
Zwitterionic: Possesses both a positive and a negative charge, maintaining a neutral charge over a wide pH range.[1][4]
-
High Solubility: Highly soluble in water, typically greater than 2.0 M.[1][2]
-
Low Viscosity: Does not significantly increase the viscosity of solutions, unlike polyols.[4]
-
Prevents Aggregation: The short hydrophobic group interacts with hydrophobic regions on proteins, preventing non-specific aggregation that can impede crystallization.[1][3]
-
Enhances Solubility: Increases the solubility of proteins, which can be beneficial for achieving the supersaturation state required for crystallization.[1][2]
Mechanism of Action in Protein Crystallization
The primary role of NDSB-195 in protein crystallization is to act as a solubilizing agent that prevents the formation of amorphous aggregates.[6] By interacting with hydrophobic patches on the protein surface, NDSB-195 can prevent non-specific protein-protein interactions that lead to precipitation rather than ordered crystal lattice formation.[1][3] This allows for a more controlled approach to supersaturation, favoring the growth of well-ordered crystals. Furthermore, studies on ubiquitin have shown that NDSB-195 can enhance the dynamics of certain protein loops, which may contribute to the conformational flexibility required for packing into a crystal lattice.[4][5]
Applications and Quantitative Data
NDSB-195 has been successfully employed to improve crystallization outcomes for a variety of proteins. The following table summarizes key quantitative data from published studies.
| Protein | Effect of NDSB-195 | NDSB-195 Concentration | Precipitant | Reference |
| Lysozyme | Increased solubility by nearly double.[1] | 0.25 M | Sodium Chloride | [1] |
| Lysozyme | Increased solubility by nearly triple.[1][3] | 0.75 M | Sodium Chloride | [1][3] |
| Lysozyme | Enabled crystallization with ammonium (B1175870) sulfate (B86663) at pH 4.6, where it typically forms a precipitate.[1][6] | 0.5 M | Ammonium Sulfate (22% saturation) | [6] |
| Lysozyme | Increased crystal size and growth rate, yielding large crystals (up to 0.5 x 0.5 x 0.75 mm).[6] | 0.5 - 1.0 M | Not specified | [6] |
| Malate Dehydrogenase (MDH) | Increased crystal size from 0.1 mm to 0.4 mm.[1] | Not specified | Not specified | [1] |
| Desulfovibrio Gigas type II ferredoxin | Reduced crystal twinning and resulted in a new crystal form.[1] | Not specified | Not specified | [1] |
Experimental Protocols
Stock Solution Preparation
Materials:
-
NDSB-195 powder
-
High-purity water (Milli-Q or equivalent)
-
Sterile filter (0.22 µm)
-
Sterile storage container
Protocol:
-
Weigh out the desired amount of NDSB-195 powder.
-
Dissolve the powder in high-purity water to create a 1 M or 2 M stock solution.
-
Ensure the powder is completely dissolved. Gentle warming may be applied if necessary.
-
Sterile filter the NDSB-195 solution using a 0.22 µm filter into a sterile container.[1][2]
-
Store the stock solution at room temperature. Note that NDSB solutions can degrade over several weeks, so fresh preparation is recommended for optimal results.[1][2]
Protocol for Initial Screening with NDSB-195
This protocol describes the incorporation of NDSB-195 as an additive in a standard sparse matrix or grid crystallization screen.
Materials:
-
Purified protein sample at a suitable concentration (e.g., 5-20 mg/mL)
-
1 M NDSB-195 stock solution
-
Commercially available or custom crystallization screens
-
Crystallization plates (e.g., sitting drop or hanging drop)
-
Pipettes and tips
Protocol:
-
Protein Preparation: Prepare your protein in a minimal buffer that ensures its stability.
-
Additive Addition: Add the 1 M NDSB-195 stock solution directly to your protein sample to achieve a final NDSB-195 concentration in the range of 0.1 M to 0.5 M. It is crucial to add NDSB-195 to the protein before adding the precipitant.[1][2]
-
Screening Setup:
-
Pipette the reservoir solutions from your crystallization screen into the wells of the crystallization plate.
-
In the drop well (for sitting drop) or on the cover slip (for hanging drop), mix your protein/NDSB-195 solution with the reservoir solution, typically in a 1:1, 1:2, or 2:1 ratio.
-
-
Incubation: Seal the plate and incubate at a constant temperature (e.g., 4°C or 20°C).
-
Observation: Regularly monitor the drops for crystal growth over several days to weeks.
Important Consideration: Since NDSB-195 is a solubilizing agent, you may observe fewer initial "hits" (precipitate or crystals) compared to screens without it. If a previously successful crystallization condition does not yield crystals with NDSB-195, it may be necessary to increase the precipitant concentration.[1][2]
Protocol for Optimization of Crystallization Conditions
If initial screening with NDSB-195 yields promising leads (e.g., microcrystals, crystalline precipitate), further optimization is required.
Materials:
-
Purified protein sample
-
1 M NDSB-195 stock solution
-
Stock solutions of the primary precipitant, buffer, and any other additives from the initial hit condition.
Protocol:
-
Vary NDSB-195 Concentration: Set up a grid screen around the initial hit condition, varying the final concentration of NDSB-195 in the drop from 0.1 M to 1.0 M.
-
Vary Precipitant Concentration: For a fixed NDSB-195 concentration (e.g., the optimal concentration from the previous step), create a gradient of the precipitant concentration. You may need to explore higher precipitant concentrations than in the absence of NDSB-195.
-
Vary pH: Fine-tune the pH of the buffer in the crystallization condition by ±0.5 pH units around the initial hit.
-
Vary Protein Concentration: Test a range of protein concentrations in the presence of the optimal NDSB-195 concentration.
-
Incubate and Observe: As with the initial screening, incubate the plates at a constant temperature and monitor for crystal growth.
Visualizing Workflows and Relationships
The following diagrams illustrate the experimental workflows and logical considerations when using NDSB-195 in protein crystallization.
Caption: Experimental workflow for initial protein crystallization screening with NDSB-195.
Caption: Workflow for the optimization of crystallization conditions using NDSB-195.
Caption: Logical relationship between common crystallization problems and the role of NDSB-195.
Troubleshooting
-
No Crystals or Precipitate: The concentration of the precipitant may be too low due to the solubilizing effect of NDSB-195. Gradually increase the precipitant concentration in your optimization screen.
-
Amorphous Precipitate: The concentration of NDSB-195 may be too low to prevent aggregation, or the protein/precipitant concentration is too high. Try increasing the NDSB-195 concentration or decreasing the protein and/or precipitant concentration.
-
pH Drift: Although NDSB-195 should not significantly alter the pH of well-buffered solutions, some drift is possible in poorly buffered systems (e.g., 10 mM Tris-HCl). Ensure a buffer concentration of at least 25 mM is present.[1][2]
Conclusion
NDSB-195 is a valuable tool in the protein crystallographer's toolkit. Its ability to increase protein solubility and prevent aggregation can be instrumental in obtaining high-quality crystals, particularly for challenging proteins. By systematically incorporating NDSB-195 into screening and optimization experiments as outlined in these protocols, researchers can significantly enhance their chances of successful structure determination.
References
- 1. hamptonresearch.com [hamptonresearch.com]
- 2. interchim.fr [interchim.fr]
- 3. NDSB 195 protein renaturation and refolding reagent available from Soltec Bioscience - Soltec Ventures [soltecventures.com]
- 4. Protein stabilizer, NDSB-195, enhances the dynamics of the β4 -α2 loop of ubiquitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. files.core.ac.uk [files.core.ac.uk]
Optimizing Protein Refolding with NDSB-195: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-detergent sulfobetaines (NDSBs) are a class of zwitterionic compounds that have proven to be valuable tools in protein biochemistry, particularly in preventing aggregation and facilitating the refolding of denatured proteins. NDSB-195, also known as dimethylethylammonium propane (B168953) sulfonate, is a member of this family that effectively aids in the renaturation of proteins expressed in systems like E. coli, where inclusion body formation is common.[1] This document provides detailed application notes and protocols for utilizing NDSB-195 to enhance protein refolding yields.
NDSBs are thought to function by interacting with the hydrophobic regions of proteins, thereby preventing the intermolecular interactions that lead to aggregation.[1] Unlike detergents, they do not form micelles and can be easily removed by dialysis.[2] The optimal concentration of NDSB-195 is protein-dependent, necessitating empirical determination for each specific protein.[3]
Data Presentation
The efficacy of NDSB-195 in enhancing protein solubility and refolding is concentration-dependent. Below is a summary of quantitative data from a study on lysozyme, illustrating the positive impact of increasing NDSB-195 concentration on protein solubility.
| Protein | NDSB-195 Concentration (M) | Effect on Solubility |
| Lysozyme | 0.25 | Nearly doubled |
| Lysozyme | 0.75 | Nearly tripled |
| Table 1: Effect of NDSB-195 Concentration on Lysozyme Solubility.[1][2] |
Experimental Protocols
Protocol 1: Screening for Optimal NDSB-195 Concentration for Protein Refolding
This protocol outlines a high-throughput screening method to determine the optimal concentration of NDSB-195 for refolding a target protein from inclusion bodies.[4]
Materials:
-
Purified inclusion bodies of the target protein
-
Denaturation Buffer (e.g., 6 M Guanidine HCl or 8 M Urea in a suitable buffer like Tris-HCl, pH 8.0)
-
Refolding Buffer Base (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl)
-
NDSB-195 stock solution (e.g., 2 M in water)
-
96-well microplates
-
Spectrophotometer or plate reader for turbidity or activity assays
-
(Optional) Other refolding additives (e.g., L-arginine, redox shuffling agents like GSH/GSSG)
Procedure:
-
Solubilization of Inclusion Bodies: Resuspend the purified inclusion bodies in Denaturation Buffer to a final protein concentration of 1-10 mg/mL. Incubate at room temperature with gentle agitation for 1-2 hours to ensure complete solubilization.
-
Preparation of Refolding Buffers: In a 96-well plate, prepare a gradient of NDSB-195 concentrations in the Refolding Buffer Base. For example, a two-fold serial dilution starting from 1 M down to 0 M (control). Other refolding additives can be included at fixed concentrations.
-
Initiation of Refolding by Dilution: Rapidly dilute the solubilized protein from step 1 into the wells of the 96-well plate containing the different refolding buffers. A typical dilution factor is 1:100 (e.g., 2 µL of denatured protein into 198 µL of refolding buffer). The final protein concentration in the refolding buffer should be in the range of 10-100 µg/mL.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a set period (e.g., 12-48 hours) to allow for refolding.
-
Analysis of Refolding Yield:
-
Turbidity Measurement: Measure the optical density (OD) at a wavelength between 340-400 nm to assess protein aggregation. Lower turbidity indicates better refolding.
-
Activity Assay: If the target protein has a measurable biological activity, perform an activity assay to determine the amount of correctly folded protein.
-
Chromatographic Analysis: Techniques like size-exclusion chromatography (SEC) can be used to separate and quantify the monomeric, correctly folded protein from aggregates.
-
Protocol 2: Scale-up of Protein Refolding with Optimized NDSB-195 Concentration
Once the optimal NDSB-195 concentration is determined, this protocol can be used for larger-scale protein refolding.
Materials:
-
Solubilized inclusion bodies of the target protein
-
Optimized Refolding Buffer (containing the predetermined optimal concentration of NDSB-195 and other additives)
-
Dialysis tubing or a tangential flow filtration (TFF) system
-
Purification system (e.g., chromatography columns)
Procedure:
-
Refolding by Dilution: Slowly add the solubilized protein to a larger volume of the Optimized Refolding Buffer with gentle stirring. Maintain the optimal protein and NDSB-195 concentrations determined from the screening experiment.
-
Incubation: Allow the protein to refold for the optimized time and temperature.
-
Removal of Denaturant and NDSB-195:
-
Dialysis: Transfer the refolding mixture to a dialysis bag with an appropriate molecular weight cutoff and dialyze against a buffer without denaturant and NDSB-195. Perform several buffer changes to ensure complete removal.
-
Tangential Flow Filtration (TFF): Use a TFF system for buffer exchange, which is generally faster and more scalable than dialysis.
-
-
Purification of Refolded Protein: Purify the correctly folded protein from any remaining aggregates or misfolded species using appropriate chromatography techniques (e.g., size-exclusion chromatography, ion-exchange chromatography).
-
Analysis and Storage: Analyze the purity and activity of the final protein product. Store the purified protein under appropriate conditions to maintain its stability and activity.
Mandatory Visualization
Caption: Workflow for optimizing protein refolding using NDSB-195.
Caption: Proposed mechanism of NDSB-195 in preventing aggregation.
References
- 1. NDSB 195 protein renaturation and refolding reagent available from Soltec Bioscience - Soltec Ventures [soltecventures.com]
- 2. hamptonresearch.com [hamptonresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. High-throughput automated refolding screening of inclusion bodies - PMC [pmc.ncbi.nlm.nih.gov]
NDSB-195 as a Potent Additive in Cell Lysis Buffers for Enhanced Extraction of Membrane Proteins
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Membrane proteins are critical targets for drug discovery and biomedical research, yet their extraction and solubilization from the lipid bilayer present significant challenges. Their hydrophobic nature often leads to aggregation and loss of function upon removal from their native environment. Non-detergent sulfobetaines (NDSBs) are a class of chemical compounds that have emerged as powerful tools to enhance the yield and stability of membrane proteins during extraction. NDSB-195, in particular, has demonstrated significant efficacy in preventing protein aggregation and improving solubilization.[1][2] This document provides detailed application notes and protocols for the use of NDSB-195 as an additive in cell lysis buffers for the extraction of membrane proteins.
NDSBs are zwitterionic compounds that, unlike traditional detergents, do not form micelles.[1][2] Their mechanism of action is attributed to their ability to interact with the hydrophobic regions of proteins, thereby preventing non-specific aggregation and facilitating their solubilization.[1][2] They are highly soluble in water, easily removable by dialysis, and generally do not interfere with downstream applications.[1][2]
Key Advantages of NDSB-195 in Membrane Protein Extraction
-
Increased Protein Yield: The addition of NDSB-195 to lysis buffers can significantly increase the yield of solubilized membrane proteins.
-
Prevention of Aggregation: NDSB-195 effectively prevents the aggregation of hydrophobic membrane proteins upon their removal from the lipid bilayer.[1][2]
-
Maintenance of Protein Stability: By minimizing aggregation, NDSB-195 helps to maintain the native conformation and stability of the extracted proteins.
-
Compatibility: NDSB-195 is compatible with a wide range of buffer components and downstream applications, including chromatography and immunoassays.
Quantitative Data on the Efficacy of NDSB-195
The use of NDSB-195 and related non-detergent sulfobetaines has been shown to substantially improve the extraction and solubilization of proteins. The following table summarizes key quantitative findings.
| Parameter | Condition | Result | Reference |
| Membrane Protein Extraction Yield | Addition of sulfobetaine-type mild solubilization agents | Up to 100% increase in yield | |
| General Protein Extraction Yield | Addition of NDSBs | Up to 30% increase in yield of membrane, nuclear, and cytoskeletal-associated proteins. | |
| Lysozyme Solubility | 0.25 M NDSB-195 | Solubility almost doubles | [1][2] |
| Lysozyme Solubility | 0.75 M NDSB-195 | Solubility nearly triples | [1][2] |
Experimental Protocols
This section provides detailed protocols for the preparation of a cell lysis buffer supplemented with NDSB-195 and its application in the extraction of membrane proteins from cultured mammalian cells.
Protocol 1: Preparation of NDSB-195 Supplemented Lysis Buffer (N-RIPA Buffer)
This protocol describes the preparation of a modified RIPA buffer containing NDSB-195 for enhanced membrane protein extraction.
Materials:
-
Tris-HCl
-
NaCl
-
NP-40 (or other suitable non-ionic detergent)
-
Sodium deoxycholate
-
SDS
-
NDSB-195
-
Protease inhibitor cocktail
-
Phosphatase inhibitor cocktail (optional)
-
Nuclease (e.g., Benzonase) (optional)
-
Ultrapure water
Buffer Composition (for 100 mL):
| Component | Final Concentration | Amount |
| Tris-HCl, pH 7.5 | 50 mM | 5 mL of 1 M stock |
| NaCl | 150 mM | 3 mL of 5 M stock |
| NP-40 | 1% (v/v) | 1 mL |
| Sodium deoxycholate | 0.5% (w/v) | 0.5 g |
| SDS | 0.1% (w/v) | 0.1 g |
| NDSB-195 | 0.5 M | 9.76 g |
| Ultrapure water | to 100 mL |
Procedure:
-
In a clean beaker, combine the Tris-HCl, NaCl, NP-40, sodium deoxycholate, and SDS.
-
Add approximately 80 mL of ultrapure water and stir until all components are dissolved.
-
Add the NDSB-195 and continue stirring until it is completely dissolved. The high concentration of NDSB-195 may require gentle warming to fully dissolve.
-
Adjust the final volume to 100 mL with ultrapure water.
-
Store the buffer at 4°C.
-
Immediately before use, add protease and phosphatase inhibitors to the required volume of N-RIPA buffer. If nucleic acid contamination is a concern, a nuclease can also be added.
Protocol 2: Extraction of Membrane Proteins from Adherent Mammalian Cells
Materials:
-
Cultured adherent mammalian cells (e.g., in a 10 cm dish)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
N-RIPA Buffer (pre-chilled and supplemented with inhibitors)
-
Cell scraper
-
Microcentrifuge tubes (pre-chilled)
-
Refrigerated microcentrifuge
Procedure:
-
Place the cell culture dish on ice and aspirate the culture medium.
-
Wash the cells twice with ice-cold PBS.
-
Aspirate the PBS completely and add 1 mL of ice-cold, inhibitor-supplemented N-RIPA Buffer to the dish.
-
Incubate the dish on ice for 15-30 minutes with occasional gentle rocking to ensure even coverage of the lysis buffer.
-
Using a pre-chilled cell scraper, scrape the cells from the surface of the dish.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
To ensure complete lysis and to shear cellular DNA, sonicate the lysate on ice. Use short bursts (e.g., 3 x 10 seconds) to avoid overheating.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet the insoluble cellular debris.
-
Carefully transfer the supernatant, which contains the solubilized membrane proteins, to a fresh, pre-chilled microcentrifuge tube.
-
Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA assay).
-
The lysate is now ready for downstream applications or can be stored at -80°C.
Visualizations
Experimental Workflow for Membrane Protein Extraction
Caption: Workflow for membrane protein extraction using NDSB-195.
Example Signaling Pathway: Epidermal Growth Factor Receptor (EGFR)
The Epidermal Growth Factor Receptor (EGFR) is a well-characterized membrane protein that plays a crucial role in cell signaling, regulating processes such as cell proliferation, survival, and differentiation. Its extraction and study are of significant interest in cancer research. The following diagram illustrates a simplified EGFR signaling pathway.
Caption: Simplified EGFR signaling pathway.
References
Application Notes and Protocols for Solubilizing Hydrophobic Peptides with NDSB-195
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrophobic peptides, such as those with transmembrane domains or a high proportion of nonpolar amino acids, present a significant challenge in analytical and pharmaceutical research due to their poor solubility in aqueous solutions. This inherent hydrophobicity often leads to aggregation and precipitation, hindering accurate analysis and formulation. NDSB-195 (Dimethylethylammonium propane (B168953) sulfonate) is a non-detergent sulfobetaine (B10348), a class of zwitterionic compounds that effectively solubilize proteins and prevent their aggregation without causing denaturation.[1][2] Unlike traditional detergents, NDSB-195 does not form micelles, which simplifies its removal from the sample via dialysis.[1] Its ability to increase the solubility of proteins, like lysozyme, has been demonstrated, making it a promising agent for handling challenging hydrophobic peptides.[3][4]
These application notes provide detailed protocols and guidelines for utilizing NDSB-195 to enhance the solubility of hydrophobic peptides for various analytical applications, including mass spectrometry and NMR spectroscopy.
Mechanism of Action
NDSB-195 is an amphiphilic molecule with a charged sulfobetaine head group and a short hydrophobic tail. It is thought to interact with the hydrophobic regions of peptides, preventing the intermolecular hydrophobic interactions that lead to aggregation.[3][4] This non-denaturing solubilization helps to maintain the native conformation of the peptide in solution, which is crucial for functional and structural studies.
Data Presentation
The following table provides illustrative data on the effect of NDSB-195 on the solubility of a model hydrophobic peptide. This data is based on the known effects of NDSB-195 on proteins and serves to demonstrate the expected dose-dependent increase in peptide solubility.
| NDSB-195 Concentration (M) | Model Hydrophobic Peptide Solubility (µg/mL) | Fold Increase in Solubility |
| 0 (Control) | 10 | 1.0 |
| 0.25 | 25 | 2.5 |
| 0.50 | 55 | 5.5 |
| 0.75 | 85 | 8.5 |
| 1.0 | 120 | 12.0 |
Caption: Illustrative data showing the dose-dependent effect of NDSB-195 on the solubility of a model hydrophobic peptide. Actual results may vary depending on the specific peptide sequence and experimental conditions.
Experimental Protocols
Protocol 1: Solubilization of a Lyophilized Hydrophobic Peptide for Mass Spectrometry Analysis
This protocol describes the steps for solubilizing a lyophilized hydrophobic peptide using NDSB-195 for subsequent analysis by mass spectrometry (e.g., LC-MS).
Materials:
-
Lyophilized hydrophobic peptide
-
NDSB-195 (CAS: 160255-06-1)
-
High-purity water (e.g., Milli-Q)
-
Organic solvent (e.g., DMSO, acetonitrile)
-
Ammonium (B1175870) bicarbonate buffer (50 mM, pH 8.0)
-
Formic acid (0.1% v/v)
-
Low protein binding microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Prepare NDSB-195 Stock Solution:
-
Prepare a 2 M stock solution of NDSB-195 in high-purity water.
-
Ensure the NDSB-195 is fully dissolved by vortexing. The solution can be sterile-filtered (0.22 µm) for long-term storage at 4°C.
-
-
Initial Peptide Dissolution (Optional, for highly aggregation-prone peptides):
-
To the microcentrifuge tube containing the lyophilized peptide, add a minimal volume of a suitable organic solvent (e.g., 5-10 µL of DMSO) to wet the peptide pellet.
-
Gently vortex for 30 seconds.
-
-
Solubilization with NDSB-195:
-
Prepare a working solution of NDSB-195 in 50 mM ammonium bicarbonate buffer. The final concentration of NDSB-195 should be optimized for your specific peptide, typically in the range of 0.5 M to 1.0 M.[5]
-
Add the NDSB-195/buffer solution to the peptide-containing tube to achieve the desired final peptide concentration.
-
Vortex the solution for 1-2 minutes.
-
Sonicate the sample in a bath sonicator for 5-10 minutes to aid dissolution.
-
-
Sample Clarification:
-
Centrifuge the tube at high speed (e.g., 14,000 x g) for 10 minutes to pellet any remaining insoluble material.
-
Carefully transfer the supernatant to a new low protein binding tube.
-
-
Preparation for Mass Spectrometry:
-
Dilute the solubilized peptide solution with 0.1% formic acid in water/acetonitrile to a concentration suitable for your mass spectrometer.
-
The presence of NDSB-195 is generally compatible with ESI-MS, but it is advisable to perform a preliminary analysis to ensure no significant ion suppression occurs. Due to its non-micellar nature, NDSB-195 can be removed by dialysis if necessary.
-
Protocol 2: Solubilization of a Hydrophobic Peptide for NMR Spectroscopy
This protocol outlines the preparation of a hydrophobic peptide sample with NDSB-195 for structural analysis by NMR.
Materials:
-
Lyophilized hydrophobic peptide
-
NDSB-195
-
Deuterated solvent (e.g., D₂O, or a mixture of H₂O/D₂O)
-
NMR buffer (e.g., 20 mM Sodium Phosphate, pH 7.0)
-
Low volume NMR tubes
Procedure:
-
Prepare Deuterated NDSB-195 Buffer:
-
Dissolve NDSB-195 directly in the deuterated NMR buffer to the desired final concentration (e.g., 0.5 M). Ensure the pH is adjusted after the addition of NDSB-195.
-
-
Peptide Solubilization:
-
Dissolve the lyophilized peptide directly in the deuterated NDSB-195 buffer to the final desired peptide concentration for NMR analysis (typically 0.1-1.0 mM).
-
Gently vortex and sonicate as described in Protocol 1 to ensure complete dissolution.
-
-
Sample Preparation for NMR:
-
Centrifuge the sample to remove any particulates.
-
Transfer the clear supernatant to an NMR tube.
-
Visualizations
Experimental Workflow for Hydrophobic Peptide Solubilization and Analysis
Caption: Workflow for solubilizing hydrophobic peptides with NDSB-195.
Logical Relationship of NDSB-195 Action
Caption: How NDSB-195 overcomes peptide aggregation for analysis.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Non-detergent sulphobetaines: a new class of mild solubilization agents for protein purification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of Mass Spectrometry Compatible Surfactants for Shotgun Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing protein solubilization with nondetergent sulfobetaines - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing Long-Term Protein Stability with NDSB-195: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The long-term stability of proteins is a critical factor in a wide range of applications, from basic research to the development of therapeutic drugs. Proteins are susceptible to degradation, aggregation, and loss of function over time, which can compromise experimental results and the efficacy of protein-based products. Non-Detergent Sulfobetaine 195 (NDSB-195) is a zwitterionic compound that has demonstrated significant potential in stabilizing proteins.[1][2] This document provides detailed application notes and protocols for utilizing NDSB-195 solutions to enhance the long-term storage and stability of proteins.
NDSB-195, also known as Dimethylethylammonium Propane Sulfonate, is recognized for its ability to prevent protein aggregation and facilitate the renaturation of denatured proteins.[3][4][5] Unlike traditional detergents, NDSB-195 does not form micelles and is easily removable by dialysis, making it a valuable tool in protein biochemistry.[3][6] Its zwitterionic nature over a broad pH range and minimal impact on buffer viscosity further contribute to its utility.[1][3]
Mechanism of Action
The stabilizing effect of NDSB-195 is attributed to its ability to interact with the hydrophobic regions of proteins.[3][6] This interaction is thought to prevent the intermolecular hydrophobic interactions that lead to aggregation. By binding to the protein surface, NDSB-195 can help maintain the native conformation and enhance solubility. Studies on ubiquitin have shown that NDSB-195 can enhance protein stability against chemical denaturation.[2]
Quantitative Data on Protein Stability in NDSB-195
While extensive long-term storage data across a wide variety of proteins is still emerging, existing studies provide compelling evidence of the stabilizing effects of NDSB-195. The following table summarizes available quantitative data.
| Protein Model | NDSB-195 Concentration | Parameter Measured | Observation | Reference |
| Lysozyme | 0.25 M | Solubility | Solubility approximately doubled. | [3][6] |
| Lysozyme | 0.75 M | Solubility | Solubility approximately tripled. | [3][6] |
| Bovine Serum Albumin (BSA) | 0.5 M | Aggregation (DTT-induced) | Delayed the onset and progression of aggregation. | |
| Ubiquitin | Not specified | Stability against Guanidium Chloride Denaturation | Enhanced stability. | [2] |
Experimental Protocols
Protocol 1: Preparation of Protein Samples with NDSB-195 for Long-Term Storage
This protocol outlines the steps for preparing protein samples with NDSB-195 for storage at various temperatures.
Materials:
-
Purified protein of interest
-
NDSB-195 (purity ≥95%)
-
Appropriate storage buffer (e.g., PBS, Tris-HCl)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Sterile filters (0.22 µm)
Procedure:
-
Buffer Preparation: Prepare the desired storage buffer and adjust the pH to the optimal range for the protein of interest.
-
NDSB-195 Stock Solution: Prepare a concentrated stock solution of NDSB-195 (e.g., 1 M) in the storage buffer. Ensure complete dissolution.
-
Sterilization: Sterile-filter the NDSB-195 stock solution using a 0.22 µm filter to prevent microbial contamination.[6]
-
Protein Sample Preparation:
-
Dialyze the purified protein against the chosen storage buffer to ensure buffer compatibility.
-
Determine the protein concentration using a suitable method (e.g., A280, BCA assay).
-
-
Addition of NDSB-195: Add the sterile NDSB-195 stock solution to the protein sample to achieve the desired final concentration (typically 0.25 M to 1 M). Gently mix by pipetting. Avoid vigorous vortexing.
-
Aliquoting: Aliquot the protein-NDSB-195 solution into sterile, low-protein-binding microcentrifuge tubes. The aliquot volume should be suitable for single-use to avoid repeated freeze-thaw cycles.
-
Storage:
-
Short-term (days to weeks): Store at 4°C.
-
Long-term (months to years): Snap-freeze the aliquots in liquid nitrogen and then transfer to -80°C for storage. Alternatively, for some proteins, storage at -20°C may be sufficient.
-
Protocol 2: Assessment of Long-Term Protein Stability in NDSB-195
This protocol provides methods to evaluate the stability of proteins stored in NDSB-195 solutions over time.
1. Assessment of Protein Aggregation by Dynamic Light Scattering (DLS)
Procedure:
-
At designated time points (e.g., 0, 1, 3, 6 months), thaw one aliquot of the protein sample stored at -80°C.
-
Centrifuge the sample at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any large aggregates.
-
Carefully transfer the supernatant to a clean cuvette suitable for DLS analysis.
-
Perform DLS measurements to determine the size distribution and polydispersity of the protein particles in solution.
-
An increase in the average particle size or polydispersity over time indicates aggregation.
2. Assessment of Protein Secondary Structure by Circular Dichroism (CD) Spectroscopy
Procedure:
-
Thaw a stored aliquot at each time point.
-
Prepare the sample for CD analysis by diluting it to an appropriate concentration (typically 0.1 mg/mL) in the storage buffer.
-
Record the far-UV CD spectrum (typically 190-260 nm).
-
Compare the spectra obtained at different time points. Significant changes in the spectral shape, particularly at the characteristic minima for α-helices (208 and 222 nm) and β-sheets (218 nm), indicate changes in the secondary structure.
3. Assessment of Protein Activity (for Enzymes)
Procedure:
-
Thaw a stored aliquot at each time point.
-
Perform a validated activity assay specific to the enzyme of interest.
-
Measure the enzymatic activity and compare it to the activity of a freshly prepared sample (time point 0).
-
A decrease in activity over time indicates a loss of functional protein.
Visualizations
Caption: Experimental Workflow for Long-Term Protein Stability Assessment in NDSB-195.
References
- 1. hamptonresearch.com [hamptonresearch.com]
- 2. Protein stabilizer, NDSB-195, enhances the dynamics of the β4 -α2 loop of ubiquitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An improved protocol for rapid freezing of protein samples for long-term storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. researchgate.net [researchgate.net]
- 6. mrs-j.org [mrs-j.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Protein Precipitation with NDSB-195
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using NDSB-195 to prevent protein precipitation during various experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is NDSB-195 and how does it work?
NDSB-195 (Dimethylethylammonium propane (B168953) sulfonate) is a non-detergent sulfobetaine, a class of chemical compounds that act as protein stabilizers.[1][2] These agents are zwitterionic over a wide pH range, meaning they carry both a positive and a negative charge, but have a net charge of zero.[3][4][5] This property, along with a short hydrophobic group, allows them to interact with hydrophobic regions on proteins, preventing the protein-protein aggregation that often leads to precipitation.[3][5][6] Unlike detergents, NDSBs like NDSB-195 do not form micelles and are therefore less likely to denature proteins, preserving their native structure and function.[3][5] They are easily removed from solution by dialysis.[4][5]
Q2: What are the typical working concentrations for NDSB-195?
The optimal concentration of NDSB-195 can vary depending on the specific protein and the buffer conditions. However, a general starting range is between 0.5 M and 1.0 M.[7] It is always recommended to perform a concentration optimization study for your protein of interest.
Q3: Is NDSB-195 compatible with other additives in my buffer?
NDSB-195 is generally compatible with common buffer components. However, it is important to ensure that your buffer is sufficiently strong, as high concentrations of NDSB-195 (0.5-1.0 M) can cause a slight pH shift in poorly buffered solutions (e.g., 10 mM Tris-HCl).[3][7] A buffer concentration of at least 25 mM is recommended to maintain a stable pH.[3][7]
Q4: Can I use NDSB-195 for protein crystallization?
Yes, NDSB-195 can be a beneficial additive in protein crystallization experiments.[3] It has been shown to increase the solubility of proteins, which can be advantageous for crystal growth.[3] For instance, in the presence of 0.25 M NDSB-195, the solubility of lysozyme (B549824) nearly doubles, and at 0.75 M, it almost triples.[3][5] If you are adding NDSB-195 to a previously successful crystallization condition and do not see crystal growth, you may need to gradually increase the concentration of the precipitant.[3][7]
Troubleshooting Guides
Problem: My protein still precipitates even after adding NDSB-195.
This is a common issue that can arise from several factors. Follow this troubleshooting guide to identify and resolve the problem.
Initial Checks
-
Verify NDSB-195 Concentration: Ensure that the final concentration of NDSB-195 in your sample is within the recommended range (typically 0.5 M to 1.0 M).[7] For some proteins, a higher or lower concentration may be optimal.
-
Check Buffer pH and Strength: Confirm that the pH of your buffer is not close to the isoelectric point (pI) of your protein, as proteins are least soluble at their pI.[8] Also, ensure your buffer concentration is at least 25 mM to prevent pH shifts caused by the addition of NDSB-195.[3][7]
-
Assess Protein Concentration: Very high protein concentrations can overwhelm the stabilizing capacity of NDSB-195. Try reducing the protein concentration.[9]
Troubleshooting Workflow
Caption: Troubleshooting workflow for protein precipitation when using NDSB-195.
Advanced Troubleshooting Steps
-
Optimize Temperature: Some proteins are less soluble at lower temperatures. If you are working at 4°C, try performing the experiment at room temperature, and vice versa.[8][9]
-
Add Other Stabilizing Agents:
-
Glycerol: Including 5-10% glycerol in your buffer can enhance protein stability and solubility.[8]
-
Reducing Agents: If your protein has exposed cysteine residues, non-native disulfide bond formation can lead to aggregation. Add a reducing agent like Dithiothreitol (DTT) or β-mercaptoethanol (BME).[10]
-
Chelating Agents: Divalent cations can sometimes promote protein aggregation. Including a chelating agent like EDTA might be beneficial.[11]
-
-
Consider a Different NDSB: The family of NDSBs includes compounds with varying hydrophobic properties. If NDSB-195 is not effective, another NDSB, such as NDSB-201 or NDSB-256, might work better for your specific protein.[9]
Data Presentation
Table 1: Effect of NDSB-195 Concentration on Lysozyme Solubility
| NDSB-195 Concentration | Fold Increase in Lysozyme Solubility |
| 0.25 M | ~2x |
| 0.75 M | ~3x |
Data extracted from Hampton Research and Soltec Bioscience product information sheets.[3][5]
Experimental Protocols
Protocol: Using NDSB-195 to Prevent Protein Precipitation During Cell Lysis and Extraction
This protocol provides a general guideline for incorporating NDSB-195 into a protein extraction procedure. Optimization for your specific protein and cell type is recommended.
Materials:
-
Cell pellet
-
Lysis Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)
-
NDSB-195
-
Protease inhibitor cocktail
-
DNase I (optional)
-
Microcentrifuge
-
Sonicator or other cell disruption equipment
Procedure:
-
Prepare the Lysis Buffer with NDSB-195:
-
Prepare your desired lysis buffer.
-
Add NDSB-195 to a final concentration of 0.5 M. Ensure it is completely dissolved.
-
Adjust the pH of the final solution if necessary.
-
Just before use, add the protease inhibitor cocktail according to the manufacturer's instructions.
-
-
Cell Lysis:
-
Resuspend the cell pellet in the NDSB-195-containing lysis buffer. A common ratio is 1 mL of buffer per 100 mg of wet cell paste.
-
(Optional) If high viscosity due to DNA is an issue, add DNase I.
-
Incubate the mixture on ice for 15-30 minutes.
-
Disrupt the cells using your preferred method (e.g., sonication, French press). Keep the sample on ice to prevent heating.
-
-
Clarification of Lysate:
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 20-30 minutes at 4°C to pellet the cell debris.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Downstream Processing:
-
The clarified lysate can now be used for downstream applications such as affinity chromatography. It is advisable to include a lower concentration of NDSB-195 (e.g., 0.1-0.25 M) in the subsequent purification buffers to maintain protein solubility.
-
Visualizations
Caption: Proposed mechanism of NDSB-195 in preventing protein aggregation.
In the absence of NDSB-195, exposed hydrophobic patches on proteins can interact, leading to aggregation and precipitation. NDSB-195, with its short hydrophobic group, is thought to interact with these hydrophobic regions, effectively shielding them and preventing protein-protein aggregation, thus keeping the protein soluble.[3][5][6]
References
- 1. Protein stabilizer, NDSB-195, enhances the dynamics of the β4 -α2 loop of ubiquitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. hamptonresearch.com [hamptonresearch.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. NDSB 195 protein renaturation and refolding reagent available from Soltec Bioscience - Soltec Ventures [soltecventures.com]
- 6. mrs-j.org [mrs-j.org]
- 7. interchim.fr [interchim.fr]
- 8. researchgate.net [researchgate.net]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. utsouthwestern.edu [utsouthwestern.edu]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing NDSB-195 Concentration to Avoid Protein Aggregation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing NDSB-195 to prevent protein aggregation. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to support your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is NDSB-195 and how does it prevent protein aggregation?
NDSB-195 (Dimethylethylammonium propane (B168953) sulfonate) is a non-detergent sulfobetaine, a class of small, zwitterionic compounds that act as protein stabilizers.[1][2] Unlike detergents, they do not form micelles and are non-denaturing.[1] NDSB-195 is thought to prevent aggregation by interacting with hydrophobic regions on the protein surface, thereby preventing the formation of non-specific protein-protein interactions that lead to aggregation.[1] It can also enhance protein stability and flexibility, as demonstrated with ubiquitin.[2] Studies on Bovine Serum Albumin (BSA) have shown that NDSB-195 can prevent aggregate formation at the early stages by stabilizing the protein's alpha-helical structure.[3]
Q2: What is the typical working concentration for NDSB-195?
A typical starting concentration range for NDSB-195 in protein solutions is 0.5 to 1.0 M.[1] However, the optimal concentration is protein-dependent and should be determined empirically for each specific application.
Q3: Is NDSB-195 compatible with common protein assays?
NDSBs, including NDSB-195, can interfere with certain protein quantification methods. For instance, NDSB-201, a related compound, shows significant absorbance at 280 nm, which can affect direct A280 measurements. It is advisable to use colorimetric assays like the BCA assay, which are generally more compatible with samples containing detergents and other additives, though it's always recommended to test for compatibility. When possible, using a buffer containing the same concentration of NDSB-195 as the sample for the blank measurement and for preparing standards can help to mitigate interference.
Q4: Can NDSB-195 be removed from the protein sample?
Yes, NDSB-195 does not form micelles and can be easily removed from a protein sample by dialysis.[1] This is a significant advantage when the presence of the additive is not desired in downstream applications.
Q5: Will NDSB-195 affect the pH of my buffered solution?
At high concentrations (0.5-1.0 M), NDSB-195 should not significantly perturb the pH of a well-buffered solution.[1] However, in poorly buffered systems (e.g., 10 mM Tris-HCl), some pH drift may occur. It is recommended to use a buffer concentration of at least 25 mM and to ensure the working pH is within 0.5 pH units of the buffer's pKa.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Protein still aggregates after adding NDSB-195. | The concentration of NDSB-195 may be too low. | Gradually increase the concentration of NDSB-195 in increments (e.g., 0.25 M) up to 2.0 M.[1] Monitor aggregation at each concentration. |
| The protein is already strongly aggregated. | NDSB-195 is effective at preventing non-specific interactions but may not disrupt already formed, strong aggregates.[1] Ensure NDSB-195 is added to the soluble protein before the aggregation-inducing step. | |
| The buffer conditions (pH, salt concentration) are not optimal. | Re-evaluate and optimize the buffer composition. Ensure the buffer concentration is adequate (at least 25 mM).[1] | |
| No precipitation or crystallization occurs when it is expected (e.g., in a crystallization screen). | NDSB-195 is a solubilizing agent. | This is an expected effect. Gradually increase the concentration of the precipitant until precipitation or crystal growth is observed.[1] |
| Inconsistent results between experiments. | NDSB-195 solution may have degraded. | NDSB-195 in solution can degrade over several weeks at room temperature.[1] It is recommended to prepare fresh solutions or sterile filter and store them appropriately. |
| The order of addition of reagents is not consistent. | Always add NDSB-195 to the protein solution before adding any precipitant or other reagents that might induce aggregation.[1] |
Quantitative Data on NDSB-195 Efficacy
The following tables summarize quantitative data from studies on the effect of NDSB-195 on protein solubility and aggregation.
Table 1: Effect of NDSB-195 on Lysozyme (B549824) Solubility
| NDSB-195 Concentration | Increase in Lysozyme Solubility |
| 0.25 M | ~2-fold |
| 0.75 M | ~3-fold |
| Data from a study on lysozyme crystallization at pH 4.6 and 20°C.[1] |
Table 2: Effect of NDSB-195 on Bovine Serum Albumin (BSA) Aggregation
| Condition | Onset of Aggregation (minutes) |
| BSA without NDSB-195 | 30 |
| BSA with 0.5 M NDSB-195 | 50 |
| Aggregation of 10 mg/ml BSA was induced by a reducing agent and monitored by the increase in hydrodynamic diameter.[3] |
Experimental Protocols
Protocol 1: General Procedure for Optimizing NDSB-195 Concentration
This protocol provides a framework for systematically determining the optimal NDSB-195 concentration to prevent the aggregation of a target protein.
-
Preparation of NDSB-195 Stock Solution:
-
Prepare a 2.0 M stock solution of NDSB-195 in your primary protein buffer.
-
Ensure the pH of the stock solution is adjusted to the desired working pH.
-
Sterile filter the solution through a 0.22 µm filter for long-term storage.[1]
-
-
Initial Screening:
-
Prepare a series of protein samples containing varying concentrations of NDSB-195 (e.g., 0 M, 0.25 M, 0.5 M, 0.75 M, 1.0 M).
-
Ensure the final protein concentration and buffer composition are consistent across all samples.
-
Remember to add the NDSB-195 to the protein solution before inducing aggregation.
-
-
Induction of Aggregation:
-
Subject the samples to the stress condition that typically induces aggregation (e.g., thermal stress, freeze-thaw cycles, addition of a chemical denaturant, or simply high protein concentration).
-
Include a control sample with no stress applied.
-
-
Assessment of Aggregation:
-
Monitor protein aggregation over time using appropriate techniques such as:
-
Visual Inspection: Check for visible precipitation.
-
Turbidity Measurement: Measure the absorbance at a wavelength where the protein does not absorb (e.g., 340 nm or 600 nm).
-
Dynamic Light Scattering (DLS): Determine the size distribution of particles in the solution.
-
Size Exclusion Chromatography (SEC): Quantify the amount of monomeric protein versus soluble aggregates.
-
Circular Dichroism (CD) Spectroscopy: Assess changes in the protein's secondary structure.[3]
-
-
-
Determination of Optimal Concentration:
-
The optimal concentration of NDSB-195 is the lowest concentration that effectively prevents or minimizes protein aggregation under the tested conditions while maintaining protein function (if applicable).
-
Protocol 2: Monitoring the Effect of NDSB-195 on DTT-Induced BSA Aggregation
This protocol is adapted from a study on BSA aggregation and can be used as a specific example.[3]
-
Sample Preparation:
-
Prepare a solution of 10 mg/ml BSA in 20 mM MES buffer at pH 6.4.
-
Prepare two sets of samples: one with and one without 0.5 M NDSB-195.
-
To initiate aggregation, add Dithiothreitol (DTT) to a final concentration of 3 mM.
-
-
Monitoring Aggregation:
-
Immediately after adding DTT, begin monitoring the samples at 37°C.
-
Use dynamic light scattering to measure the temporal growth of the hydrodynamic diameter of the BSA aggregates.
-
-
Data Analysis:
-
Plot the hydrodynamic diameter as a function of time for both the control and the NDSB-195-containing samples.
-
Compare the lag time before the onset of aggregation and the rate of aggregate growth between the two conditions.
-
Visualizations
Caption: Mechanism of NDSB-195 in preventing protein aggregation.
Caption: General experimental workflow for optimizing NDSB-195 concentration.
Caption: Troubleshooting workflow for protein aggregation with NDSB-195.
References
how to address pH drift in buffers containing high concentrations of NDSB-195
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering pH drift in buffers containing high concentrations of the non-detergent sulfobetaine, NDSB-195.
Troubleshooting pH Drift in NDSB-195 Buffers
High concentrations of NDSB-195, often used to prevent protein aggregation and facilitate refolding, can lead to unexpected shifts in buffer pH. This guide provides a systematic approach to diagnosing and resolving these issues.
Initial Assessment Workflow
The following diagram outlines the initial steps to take when you observe a pH drift in your NDSB-195 containing buffer.
Caption: Initial troubleshooting workflow for pH drift in NDSB-195 buffers.
Frequently Asked Questions (FAQs)
Q1: Why does the pH of my buffer change when I add a high concentration of NDSB-195?
While NDSB-195 is a zwitterionic compound and should not significantly alter the pH of well-buffered solutions, some pH drift can occur in poorly buffered systems.[1] This can be attributed to a few factors:
-
Low Buffer Capacity: If your buffer concentration is too low (e.g., 10 mM Tris-HCl), it has a limited ability to resist pH changes upon the addition of a high concentration of any solute, including NDSB-195.[1]
-
Operating Outside the Optimal Buffering Range: Buffers are most effective at resisting pH changes when the solution's pH is close to the buffer's pKa (typically within ±0.5 pH units). If your working pH is at the edge of or outside this range, the buffer's capacity is diminished.
-
Ionic Strength Effects: The addition of a high concentration of a zwitterion like NDSB-195 can alter the ionic strength of the solution, which may slightly affect the pKa of the buffer itself.
Q2: What is the recommended buffer concentration to use with high concentrations of NDSB-195?
To ensure pH stability, it is recommended to use a buffer concentration of at least 25 mM.[1] For particularly high concentrations of NDSB-195 (e.g., 0.5 M to 1.0 M), a buffer concentration of 50-100 mM may be necessary to provide adequate buffering capacity.
Q3: How can I choose the right buffer to use with NDSB-195?
The ideal buffer will have a pKa that is very close to your desired experimental pH. This ensures that you are working within the region of maximum buffering capacity. The table below provides the pKa values for some common biological buffers.
| Buffer | pKa at 25°C | Optimal Buffering Range |
| MES | 6.15 | 5.5 - 6.7 |
| Bis-Tris | 6.50 | 5.8 - 7.2 |
| PIPES | 6.76 | 6.1 - 7.5 |
| MOPS | 7.20 | 6.5 - 7.9 |
| HEPES | 7.48 | 6.8 - 8.2 |
| Tris | 8.06 | 7.5 - 9.0 |
| CHES | 9.30 | 8.6 - 10.0 |
| CAPS | 10.40 | 9.7 - 11.1 |
Q4: I've increased my buffer concentration and am using a buffer with an appropriate pKa, but I still see some pH drift. What else could be the cause?
If you have addressed the primary causes of pH drift, consider these other potential factors:
-
Temperature: The pKa of some buffers, particularly Tris, is highly sensitive to temperature.[2] If you prepare your buffer at room temperature and then conduct your experiment at a different temperature (e.g., 4°C or 37°C), the pH will change. Ensure you are measuring and adjusting the pH at the temperature of your experiment.
-
Contamination: Microbial contamination can lead to changes in pH over time. It is good practice to sterile filter your NDSB-195 containing buffer solutions, especially if they will be stored for an extended period.[1]
-
Reagent Purity and Preparation: Ensure that your NDSB-195 and other buffer components are of high purity and that stock solutions are prepared and stored correctly. Slow degradation of NDSB-195 in solution can occur over several weeks at room temperature.[1]
Q5: Is there a way to predict the pH shift when adding NDSB-195 to my buffer?
While there is no simple formula to precisely predict the pH shift, the following table provides illustrative examples of expected pH changes in different buffer systems at a concentration of 50 mM when 1 M NDSB-195 is added. This data is intended to demonstrate the importance of adequate buffer concentration.
| Buffer (50 mM) | Initial pH | pH after adding 1 M NDSB-195 (Illustrative) |
| Tris | 8.0 | ~7.8 |
| HEPES | 7.5 | ~7.4 |
| MES | 6.1 | ~6.0 |
Note: These are approximate values and the actual pH shift may vary depending on the specific experimental conditions.
Experimental Protocol: Protein Refolding from Inclusion Bodies using NDSB-195
This protocol provides a general workflow for the refolding of a recombinant protein from E. coli inclusion bodies, a common application for NDSB-195.
Workflow for Protein Refolding
The diagram below illustrates the key stages of the protein refolding process where NDSB-195 is utilized.
Caption: A typical experimental workflow for protein refolding using NDSB-195.
Detailed Methodology
-
Inclusion Body Isolation and Washing:
-
Harvest E. coli cells expressing the recombinant protein by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA) and lyse the cells using sonication or a French press.
-
Centrifuge the lysate to pellet the inclusion bodies.
-
Wash the inclusion bodies multiple times with a wash buffer (e.g., lysis buffer containing 1% Triton X-100) to remove contaminating proteins and cellular debris.
-
-
Solubilization of Inclusion Bodies:
-
Resuspend the washed inclusion bodies in a solubilization buffer containing a strong denaturant (e.g., 8 M urea or 6 M guanidine (B92328) hydrochloride in 50 mM Tris-HCl, pH 8.0) and a reducing agent (e.g., 10 mM DTT) to break any incorrect disulfide bonds.
-
Incubate with gentle agitation at room temperature for 1-2 hours or overnight at 4°C until the inclusion bodies are fully dissolved.
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Clarify the solubilized protein solution by centrifugation to remove any remaining insoluble material.
-
-
Protein Refolding by Rapid Dilution:
-
Prepare the refolding buffer. A typical refolding buffer contains:
-
50-100 mM Tris-HCl, pH 8.0
-
0.5 - 1.0 M NDSB-195
-
A redox shuffling system (e.g., 0.5 mM GSSG / 5 mM GSH) to facilitate correct disulfide bond formation.
-
Other additives as needed (e.g., L-arginine, glycerol).
-
-
Rapidly dilute the solubilized protein into the refolding buffer with vigorous stirring. A dilution factor of 1:20 to 1:100 is common.
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Incubate the refolding mixture at 4°C for 12-48 hours with gentle stirring.
-
-
Purification and Analysis of Refolded Protein:
-
Remove the NDSB-195, denaturant, and other small molecules by dialysis against a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl).
-
Purify the refolded protein using standard chromatography techniques (e.g., affinity chromatography, size-exclusion chromatography).
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Analyze the purity and folding state of the protein using SDS-PAGE, Western blotting, circular dichroism, and a functional activity assay.
-
References
NDSB-195 interference with Bradford or other protein quantification assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with NDSB-195 interference in common protein quantification assays.
Frequently Asked Questions (FAQs)
Q1: What is NDSB-195 and why is it used?
A1: NDSB-195 (Dimethylethylammonium propane (B168953) sulfonate) is a non-detergent sulfobetaine. It is a zwitterionic compound used in protein biochemistry to prevent protein aggregation and facilitate the renaturation of proteins.[1] Its properties, such as high solubility in water and lack of significant absorbance in the near-UV range, make it a useful additive in protein extraction, solubilization, and crystallization.[1][2]
Q2: Does NDSB-195 interfere with protein quantification assays?
A2: Yes, NDSB-195 can interfere with colorimetric protein assays like the Bradford and BCA assays. The extent of interference is dependent on the concentration of NDSB-195 and the type of assay used. It is important to note that NDSB-195 does not significantly absorb light at 280 nm, making it generally compatible with UV absorbance-based protein quantification methods.
Q3: Why does NDSB-195 interfere with the Bradford assay?
A3: The Bradford assay relies on the binding of Coomassie Brilliant Blue G-250 dye to proteins, which causes a shift in the dye's maximum absorbance. NDSB-195, being a zwitterionic compound, can interact with the dye and proteins, potentially altering the dye-protein binding equilibrium and leading to inaccurate absorbance readings.
Q4: How does NDSB-195 affect the BCA assay?
A4: The Bicinchoninic Acid (BCA) assay is based on the reduction of Cu²⁺ to Cu¹⁺ by protein in an alkaline medium, followed by the colorimetric detection of Cu¹⁺ with BCA. While generally more robust against detergents than the Bradford assay, the BCA assay can still be affected by substances that interfere with the copper reduction reaction. The zwitterionic nature of NDSB-195 may have a minor influence on this reaction, particularly at high concentrations.
Q5: What is the maximum concentration of NDSB-195 compatible with these assays?
Troubleshooting Guides
Issue: Inaccurate protein concentration reading in the presence of NDSB-195.
This is a common issue as NDSB-195 can interfere with colorimetric protein assays, leading to erroneous results. Follow these troubleshooting steps to mitigate the interference.
1. Sample Dilution
-
Principle: Diluting the sample reduces the concentration of NDSB-195 to a level that no longer significantly interferes with the assay.
-
Pros: Simple and quick method.
-
Cons: Requires the initial protein concentration to be high enough to remain detectable after dilution.
2. Inclusion of NDSB-195 in Standards
-
Principle: Preparing the protein standards (e.g., BSA) in the same buffer containing the same concentration of NDSB-195 as the unknown samples compensates for the interference.
-
Pros: Can provide accurate results without removing the NDSB-195.
-
Cons: Requires pure NDSB-195 and precise concentration matching.
3. Protein Precipitation
-
Principle: Precipitating the protein from the sample allows for the removal of the NDSB-195-containing supernatant. The protein pellet is then resuspended in an assay-compatible buffer.
-
Pros: Effectively removes interfering substances.
-
Cons: Can lead to protein loss and potential resolubilization issues.
4. Use an Alternative Protein Assay
-
Principle: Some protein assays are inherently less susceptible to interference from specific substances.
-
Recommendation: If possible, use a UV absorbance method at 280 nm, as NDSB-195 does not significantly absorb at this wavelength. Alternatively, a modified Lowry assay or a detergent-compatible commercial assay might show less interference.
Data Presentation: Illustrative Interference Data
Due to the lack of specific experimental data for NDSB-195 in the available literature, the following tables present hypothetical data to illustrate the potential effect of increasing concentrations of NDSB-195 on the Bradford and BCA assays. This data should be used for illustrative purposes only. Researchers must perform their own validation experiments.
Table 1: Hypothetical Interference of NDSB-195 with the Bradford Assay
| NDSB-195 Concentration (M) | Apparent BSA Concentration (µg/mL) | % Error |
| 0 (Control) | 500 | 0% |
| 0.05 | 525 | +5% |
| 0.1 | 560 | +12% |
| 0.25 | 650 | +30% |
| 0.5 | 800 | +60% |
| 1.0 | 1100 | +120% |
| Hypothetical data for a true BSA concentration of 500 µg/mL. |
Table 2: Hypothetical Interference of NDSB-195 with the BCA Assay
| NDSB-195 Concentration (M) | Apparent BSA Concentration (µg/mL) | % Error |
| 0 (Control) | 500 | 0% |
| 0.05 | 505 | +1% |
| 0.1 | 515 | +3% |
| 0.25 | 540 | +8% |
| 0.5 | 590 | +18% |
| 1.0 | 680 | +36% |
| Hypothetical data for a true BSA concentration of 500 µg/mL. |
Experimental Protocols
Protocol 1: Preparing Standards with NDSB-195
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Prepare a stock solution of your protein standard (e.g., 2 mg/mL BSA) in an assay-compatible buffer without NDSB-195.
-
Prepare a stock solution of NDSB-195 at the same concentration present in your unknown samples.
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Create a series of protein standard dilutions using the NDSB-195 solution as the diluent. This ensures that each standard contains the same final concentration of NDSB-195 as your samples.
-
Prepare a blank solution containing only the buffer with NDSB-195.
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Perform the protein assay (Bradford or BCA) according to the manufacturer's instructions, using the prepared standards and blank.
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Plot the standard curve and determine the concentration of your unknown samples.
Protocol 2: Acetone (B3395972) Precipitation of Proteins
-
Cool the required volume of acetone to -20°C.
-
Place your protein sample in an acetone-compatible microcentrifuge tube.
-
Add four times the sample volume of cold (-20°C) acetone to the tube.
-
Vortex the tube briefly and incubate for 60 minutes at -20°C.
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Centrifuge for 10 minutes at 13,000-15,000 x g.
-
Carefully decant the supernatant, which contains the NDSB-195.
-
Allow the protein pellet to air-dry for approximately 30 minutes at room temperature to evaporate residual acetone.
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Resuspend the protein pellet in a buffer compatible with your chosen protein assay.
Protocol 3: Trichloroacetic Acid (TCA)/Acetone Precipitation
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To your protein sample, add ice-cold 100% trichloroacetic acid (TCA) to a final concentration of 10-20%.
-
Incubate on ice for 30 minutes.
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Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the protein.
-
Discard the supernatant.
-
Wash the pellet by adding ice-cold acetone. This helps to remove residual TCA.
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Centrifuge again at 14,000 x g for 5 minutes at 4°C.
-
Discard the acetone and allow the pellet to air-dry.
-
Resuspend the pellet in an assay-compatible buffer. It may be necessary to use a buffer with a slightly alkaline pH to neutralize any residual TCA.
Visualizations
References
Technical Support Center: Optimizing Crystal Growth with NDSB-195
Welcome to the technical support center for NDSB-195, a non-detergent sulfobetaine (B10348) designed to enhance the size and quality of protein crystals. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to navigate challenges during the crystallization process.
Frequently Asked Questions (FAQs)
Q1: What is NDSB-195 and how does it work in protein crystallization?
NDSB-195 (Dimethylethylammonium propane (B168953) sulfonate) is a zwitterionic, non-detergent sulfobetaine that acts as a protein stabilizer and solubilizing agent.[1][2][3] In protein crystallization, it is thought to work by preventing non-specific protein aggregation, a common issue that leads to amorphous precipitate rather than well-ordered crystals.[1][2][4] Its short hydrophobic group interacts with hydrophobic patches on proteins, preventing them from forming disordered aggregates and allowing them to assemble into a crystal lattice.[1]
Q2: When should I consider using NDSB-195 in my crystallization experiments?
NDSB-195 is a valuable additive to consider under the following circumstances:
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When initial crystallization screens yield amorphous precipitate.[4]
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If you are consistently obtaining small, poorly diffracting crystals or showers of microcrystals.[4]
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When working with proteins that are prone to aggregation.
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To potentially explore new crystal forms.[1]
Q3: What is the typical concentration range for NDSB-195?
The recommended working concentration of NDSB-195 in your protein sample is typically between 0.5 M and 1.0 M.[1]
Q4: How should I prepare and store NDSB-195 solutions?
NDSB-195 is highly soluble in water (typically >2.0 M).[1] It is recommended to prepare a stock solution, sterile filter it through a 0.22 µm filter to prevent contamination, and store it at room temperature.[1] Be aware that NDSB compounds in solution can degrade over several weeks at room temperature.[1]
Q5: Will NDSB-195 affect the pH of my crystallization buffer?
At high concentrations (0.5-1.0 M), NDSB-195 should not significantly alter the pH of well-buffered solutions.[1] However, in poorly buffered systems (e.g., 10 mM Tris-HCl), some pH drift is possible. It is advisable to use a buffer concentration of at least 25 mM.[1]
Troubleshooting Guide
Problem 1: After adding NDSB-195, I am not getting any crystals or precipitate, even under conditions that previously worked.
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Reason: NDSB-195 is a solubilizing agent and increases the solubility of the protein.[1] Your previous precipitant concentration is likely now insufficient to induce nucleation and crystal growth.
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Solution: Gradually increase the concentration of your precipitant. A systematic approach is to create a grid screen where you vary the precipitant concentration above your initial "hit" condition. For example, if your original condition was 1.6 M ammonium (B1175870) sulfate, you could screen a range from 1.8 M to 2.4 M in 0.2 M increments.
Problem 2: I am still getting amorphous precipitate even with NDSB-195.
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Reason 1: The precipitant concentration may now be too high. While NDSB-195 increases solubility, a precipitant concentration that is too aggressive can still cause the protein to "crash out" of solution as an amorphous solid.
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Solution 1: If you significantly increased your precipitant concentration, try reducing it in small increments. Fine-tuning the precipitant concentration is key.
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Reason 2: The concentration of NDSB-195 may not be optimal.
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Solution 2: Screen a range of NDSB-195 concentrations, for example, 0.25 M, 0.5 M, 0.75 M, and 1.0 M, against your optimal precipitant concentration.
Problem 3: The crystals I'm getting are still small and needle-like.
-
Reason: The nucleation rate might be too high, leading to the formation of many small crystals instead of a few large ones.
-
Solution:
-
Adjust Precipitant/Protein Ratio: Try slightly lowering the precipitant concentration to slow down nucleation. You can also try varying the ratio of your protein solution to the reservoir solution in a vapor diffusion setup (e.g., 2:1 or 1:2).
-
Temperature: If you are incubating at room temperature, try lowering the temperature to 4°C to slow down the crystallization kinetics.
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Seeding: Consider microseeding, where you introduce crushed crystals from a previous experiment into a new drop with a slightly lower precipitant concentration to encourage the growth of larger, single crystals.
-
Data on NDSB-195 Efficacy
The following tables summarize the quantitative effects of NDSB-195 on protein solubility and crystal size as reported in the literature.
| Protein | NDSB-195 Concentration | Effect on Solubility | Reference |
| Hen Egg-White Lysozyme | 0.25 M | Solubility approximately doubled. | [1] |
| Hen Egg-White Lysozyme | 0.75 M | Solubility approximately tripled. | [1] |
| Protein | NDSB-195 Concentration | Initial Crystal Size (mm) | Final Crystal Size (mm) | Reference |
| Malate Dehydrogenase (MDH) | Not specified | 0.1 | 0.4 | [1] |
| Hen Egg-White Lysozyme | 0.5 M - 1.0 M | Microcrystals | up to 0.5 x 0.5 x 0.75 | [4] |
Experimental Protocols
Detailed Protocol for Improving Crystal Size with NDSB-195 using Hanging Drop Vapor Diffusion
This protocol assumes you have an initial crystallization "hit" that you wish to optimize with NDSB-195.
Materials:
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Purified protein solution (5-20 mg/mL)
-
1 M NDSB-195 stock solution (sterile filtered)
-
Buffer and precipitant stock solutions from the initial hit condition
-
24-well or 96-well crystallization plates
-
Siliconized glass cover slips
-
Sealing grease or tape
Procedure:
-
Prepare the Protein-NDSB-195 Mixture:
-
In a microcentrifuge tube, mix your protein solution with the 1 M NDSB-195 stock solution to achieve the desired final NDSB-195 concentration (e.g., for a final concentration of 0.5 M NDSB-195 in a 10 µL final drop volume, you would mix your protein and NDSB-195 in the appropriate ratio before adding the reservoir solution). Crucially, NDSB-195 must be added to the protein before the precipitant. [1]
-
-
Prepare the Reservoir Solutions:
-
Prepare a series of reservoir solutions with increasing concentrations of the precipitant. A good starting point is to increase the precipitant concentration by 10-50% compared to your initial hit. For example, if your original hit was with 15% PEG 4000, prepare reservoirs with 18%, 21%, and 24% PEG 4000.
-
-
Set up the Hanging Drops:
-
Grease the rim of the wells of your crystallization plate.
-
On a clean cover slip, pipette 1 µL of your protein-NDSB-195 mixture.
-
Add 1 µL of the corresponding reservoir solution to the protein drop.
-
Carefully invert the cover slip and place it over the well, ensuring a good seal.
-
-
Incubation and Observation:
-
Incubate the plate at a constant temperature.
-
Monitor the drops for crystal growth regularly over several days to weeks.
-
-
Optimization:
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Based on the results, you can further optimize by making finer adjustments to the precipitant concentration, varying the NDSB-195 concentration, or changing the protein-to-reservoir drop ratio.
-
Visualizations
Caption: Experimental workflow for using NDSB-195 to improve crystal size and quality.
Caption: Proposed mechanism of NDSB-195 in preventing aggregation and promoting crystallization.
References
what to do when NDSB-195 does not improve protein solubility
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals who encounter challenges with protein solubility, particularly when NDSB-195 is ineffective.
Troubleshooting Guide: When NDSB-195 Fails to Improve Protein Solubility
If NDSB-195 has not improved the solubility of your target protein, a systematic approach to troubleshooting is recommended. The following guide provides a step-by-step workflow to identify potential causes and solutions.
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting protein insolubility when NDSB-195 is ineffective.
Frequently Asked Questions (FAQs)
Q1: At what concentration should I use NDSB-195?
A1: The optimal concentration of NDSB-195 can vary depending on the protein. A good starting point is a concentration range of 0.1 M to 1.0 M.[1] For example, the solubility of lysozyme (B549824) nearly tripled at a concentration of 0.75 M NDSB-195.[1] It is recommended to perform a concentration titration to determine the most effective concentration for your specific protein.
Q2: Can the pH of my buffer affect the performance of NDSB-195?
A2: Yes, the pH of the buffer can significantly impact protein solubility.[2][3][4][5] Proteins are generally least soluble at their isoelectric point (pI), where their net charge is zero.[4][5] Adjusting the pH of the buffer to be at least one unit above or below the pI of your protein can increase its net charge and improve solubility. NDSB-195 is zwitterionic over a wide pH range, so its function is generally not directly affected by pH, but the protein's properties are.[6]
Q3: Does ionic strength play a role in protein solubility with NDSB-195?
A3: Yes, ionic strength, typically modulated by adding salts like NaCl, can influence protein solubility.[7][8][9] The effect of ionic strength can be protein-dependent. For some proteins, increasing ionic strength can enhance solubility by shielding electrostatic interactions that may lead to aggregation. For others, high salt concentrations can lead to "salting out" and precipitation. It is advisable to test a range of salt concentrations (e.g., 50 mM to 500 mM NaCl) in your buffer.
Q4: What are some common alternatives to NDSB-195?
A4: If NDSB-195 is not effective, several other classes of reagents can be tested. These include:
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Other Non-Detergent Sulfobetaines (NDSBs): Different NDSBs, such as NDSB-201 or NDSB-256, may have different effects on your protein.
-
Detergents: Zwitterionic detergents like CHAPS, or non-ionic detergents like Triton X-100, are commonly used to solubilize membrane proteins and can also be effective for some soluble proteins.
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Chaotropic Agents: Urea and guanidine (B92328) hydrochloride are strong denaturants that can solubilize aggregated proteins by disrupting their secondary and tertiary structures.[10]
-
Osmolytes: Compounds like glycine, betaine, and glycerol (B35011) can stabilize proteins in their native conformation and prevent aggregation.
Q5: Can I combine NDSB-195 with other additives?
A5: Yes, in some cases, a combination of additives may be more effective than a single agent. For example, you could try using NDSB-195 in combination with a low concentration of a non-ionic detergent or an osmolyte. It is important to test these combinations systematically to find the optimal formulation for your protein.
Comparison of Solubilizing Agents
The following table summarizes the properties and typical working concentrations of common protein solubilizing agents.
| Reagent Class | Example(s) | Mechanism of Action | Typical Working Concentration | Advantages | Disadvantages |
| Non-Detergent Sulfobetaines | NDSB-195, NDSB-201 | Prevents protein aggregation by interacting with hydrophobic surfaces. | 0.1 - 1.0 M | Non-denaturing, easily removable by dialysis, zwitterionic over a wide pH range.[6] | May not be effective for all proteins, can be expensive. |
| Zwitterionic Detergents | CHAPS | Disrupts lipid bilayers and protein-protein interactions. | 1 - 2% (w/v) | Effective for membrane proteins, maintains some protein-protein interactions.[11] | Can be difficult to remove, may interfere with some downstream applications. |
| Non-ionic Detergents | Triton X-100, Tween 20 | Solubilizes proteins by forming micelles around hydrophobic regions. | 0.1 - 1% (v/v) | Milder than ionic detergents, less likely to denature proteins. | Can be difficult to remove, may interfere with mass spectrometry. |
| Chaotropic Agents | Urea, Guanidine-HCl | Denatures proteins by disrupting hydrogen bonds and hydrophobic interactions. | 2 - 8 M (Urea), 2 - 6 M (Guanidine-HCl) | Highly effective for solubilizing inclusion bodies and aggregated proteins.[10] | Denatures proteins, requires refolding for functional studies, can interfere with some assays. |
| Osmolytes | Glycine, Betaine, Glycerol | Stabilize the native protein structure by being preferentially excluded from the protein surface. | 0.1 - 1 M (Glycine, Betaine), 5 - 20% (v/v) (Glycerol) | Non-denaturing, can improve protein stability. | May not be strong enough to solubilize highly aggregated proteins. |
Key Experimental Protocols
Protocol 1: Protein Solubilization using Urea
This protocol is suitable for solubilizing proteins from inclusion bodies or other aggregated states.
Materials:
-
Protein pellet (e.g., from inclusion body preparation)
-
Urea Solubilization Buffer: 8 M Urea, 50 mM Tris-HCl pH 8.0, 10 mM DTT (prepare fresh)
-
Microcentrifuge
-
Pipettes and tips
Procedure:
-
Resuspend the protein pellet in Urea Solubilization Buffer. A common ratio is 1 ml of buffer per 0.1 g of wet cell paste.[12]
-
Vortex the suspension vigorously for 2-5 minutes to ensure complete resuspension.
-
Incubate the sample at room temperature for 1-2 hours with gentle agitation.
-
Centrifuge the sample at high speed (e.g., 15,000 x g) for 15-30 minutes at 4°C to pellet any remaining insoluble material.
-
Carefully collect the supernatant containing the solubilized protein.
-
Proceed with protein refolding protocols if functional protein is required.
Protocol 2: Protein Extraction using CHAPS Lysis Buffer
This protocol is suitable for extracting proteins from cultured cells, particularly membrane-associated proteins.
Materials:
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Cell pellet
-
CHAPS Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% (w/v) CHAPS, 1 mM EDTA, Protease inhibitor cocktail
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Microcentrifuge
-
Pipettes and tips
Procedure:
-
Wash the cell pellet with ice-cold PBS. Centrifuge at 500 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in an appropriate volume of CHAPS Lysis Buffer (e.g., 200-500 µL for a pellet from a 10 cm dish).[11]
-
Incubate the lysate on ice for 30 minutes with occasional gentle vortexing.[11]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[11]
-
Carefully transfer the supernatant, which contains the solubilized proteins, to a new pre-chilled tube.[11]
-
Determine the protein concentration using a suitable assay (e.g., BCA assay).
Logical Relationships in Troubleshooting
The following diagram illustrates the decision-making process when troubleshooting protein solubility.
Caption: Decision tree for systematically troubleshooting protein solubility issues.
References
- 1. hamptonresearch.com [hamptonresearch.com]
- 2. quora.com [quora.com]
- 3. pH-induced interface protein structure changes to adjust the stability of tilapia protein isolate emulsion prepared by high-pressure homogenization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. flinnsci.com [flinnsci.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Effects of ionic strength and sugars on the aggregation propensity of monoclonal antibodies: influence of colloidal and conformational stabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of ionic strength on melting of DNA modified by platinum(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of ionic strength and specific anions on substrate binding and hydrolytic activities of Na,K-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparation and Extraction of Insoluble (Inclusion-Body) Proteins from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
impact of NDSB-195 on enzyme activity and how to mitigate it
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing NDSB-195 in their experiments.
Troubleshooting Guides
Issue: Unexpected Decrease in Enzyme Activity
If you observe a decrease in enzyme activity after the addition of NDSB-195, consider the following potential causes and solutions.
| Potential Cause | Recommended Action |
| High Concentration of NDSB-195 | While generally mild, very high concentrations of NDSB-195 may slightly alter the hydration shell of the enzyme, potentially affecting its catalytic efficiency. Reduce the concentration of NDSB-195 to the lowest effective concentration for protein stabilization (typically 0.25 M to 1 M). |
| Sub-optimal Buffer Conditions | The presence of NDSB-195 can sometimes necessitate a re-optimization of buffer pH and ionic strength for maximal enzyme activity. Ensure your buffer concentration is at least 25 mM to prevent pH drift.[1] |
| Synergistic Effects with Other Reagents | NDSB-195 may interact with other components in your assay, leading to unforeseen consequences. Perform control experiments with and without NDSB-195 and other key reagents to identify any synergistic effects. |
| Enzyme-Specific Sensitivity | Although uncommon, your specific enzyme might be sensitive to NDSB-195. Consider performing a dose-response curve to determine the optimal NDSB-195 concentration for your enzyme. |
Issue: Altered Enzyme Kinetics (Km and Vmax)
NDSB-195 is not a classical enzyme inhibitor, but its stabilizing effects on protein conformation can sometimes lead to subtle changes in kinetic parameters.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of NDSB-195 and how does it impact enzymes?
NDSB-195, a non-detergent sulfobetaine, is a protein stabilizer.[2] Its primary role is to prevent protein aggregation and facilitate the refolding of denatured proteins.[1] Most enzymes remain active in the presence of NDSB-195 as it is a non-denaturing compound.[1]
Q2: Will NDSB-195 affect my enzyme's kinetic parameters (Km and Vmax)?
While NDSB-195 is not an inhibitor, it can subtly influence enzyme kinetics. This is thought to be due to its interaction with the protein's surface, which can stabilize a particular conformation. The effects are generally minor and can manifest as a slight increase or decrease in Km and/or Vmax. Below is a table of hypothetical examples to illustrate potential effects.
Table 1: Hypothetical Impact of NDSB-195 on Enzyme Kinetic Parameters
| Enzyme | NDSB-195 Conc. (M) | % Change in Km | % Change in Vmax | Interpretation |
| Lysozyme | 0.5 | +5% | +2% | Minor changes, likely due to subtle conformational stabilization. |
| Malate Dehydrogenase | 0.5 | -3% | No significant change | Slight increase in substrate affinity. |
| β-Galactosidase | 0.5 | No significant change | -4% | Minor decrease in turnover rate. |
Q3: How can I mitigate any observed effects of NDSB-195 on my enzyme's activity?
The most effective way to mitigate the effects of NDSB-195 is to remove it from the protein solution. Due to its small size and inability to form micelles, NDSB-195 is readily removed by dialysis.[1][3]
Q4: Is NDSB-195 suitable for all types of enzyme assays?
NDSB-195 is compatible with a wide range of enzyme assays. However, it is always recommended to run a control experiment with the assay components in the presence and absence of NDSB-195 to ensure there is no direct interference with the detection method.
Q5: What is the recommended working concentration of NDSB-195?
The typical working concentration for NDSB-195 is between 0.25 M and 1 M.[1] The optimal concentration will depend on the specific protein and application. It is advisable to determine the lowest concentration that provides the desired stabilizing effect.
Experimental Protocols
Protocol 1: Dialysis for Removal of NDSB-195
This protocol describes the standard procedure for removing NDSB-195 from a protein sample using dialysis.
Materials:
-
Protein sample containing NDSB-195
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO) for your protein
-
Dialysis buffer (a buffer in which your protein is stable, without NDSB-195)
-
Stir plate and stir bar
-
Beaker or flask
Procedure:
-
Prepare the dialysis tubing according to the manufacturer's instructions. This typically involves rinsing and hydrating the membrane.
-
Load the protein sample into the dialysis tubing and securely close both ends, leaving some space for potential volume increase.
-
Place the sealed dialysis tubing into a beaker containing the dialysis buffer. The buffer volume should be at least 100 times the sample volume.
-
Place the beaker on a stir plate and add a stir bar to the buffer (outside the dialysis bag). Stir gently at 4°C.
-
Allow dialysis to proceed for 4-6 hours.
-
Change the dialysis buffer and continue to dialyze for another 4-6 hours or overnight at 4°C.
-
A third buffer change can be performed for complete removal of NDSB-195.
-
After the final dialysis step, carefully remove the sample from the tubing.
Visualizations
Caption: Workflow for using NDSB-195 and mitigating its effects.
Caption: Decision tree for troubleshooting decreased enzyme activity.
References
Technical Support Center: Crystallization Troubleshooting
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with crystal twinning, with a specific focus on the use of NDSB-195 as a preventative additive.
Frequently Asked Questions (FAQs)
Q1: What is crystal twinning and why is it a problem?
Crystal twinning occurs when two or more individual crystals of the same substance grow together in a symmetrical, intergrown fashion.[1] This results in a diffraction pattern that is a superposition of the patterns from each crystal lattice, which can complicate or even prevent accurate structure determination.[2] Twinning can be a significant obstacle in X-ray crystallography as it can lead to incorrect space group assignment and difficulties in structure solution and refinement.
Q2: What is NDSB-195 and how can it help in protein crystallization?
NDSB-195 (Dimethylethylammonium propane (B168953) sulfonate) is a non-detergent sulfobetaine, a class of compounds that act as protein stabilizers.[3] These zwitterionic molecules can increase protein solubility and prevent non-specific aggregation without denaturing the protein.[4] In the context of crystallization, NDSB-195 can facilitate the growth of well-ordered crystals and has been observed to reduce the incidence of crystal twinning in specific cases.[4]
Q3: How does NDSB-195 work to prevent crystal twinning?
The precise mechanism by which NDSB-195 prevents crystal twinning is not fully elucidated. However, it is hypothesized that by preventing amorphous aggregation and non-specific protein interactions, NDSB-195 promotes a more ordered environment for crystal lattice formation. Its ability to increase protein solubility also allows for a slower, more controlled approach to supersaturation, which is generally favorable for growing high-quality, single crystals.[4]
Q4: Are there other general strategies to prevent crystal twinning?
Yes, several experimental parameters can be varied to try and reduce or eliminate twinning. These include:
-
Slowing down the rate of crystallization: This can be achieved by lowering the concentration of the protein or precipitant, or by incubating the crystallization trials at a lower temperature.
-
Varying crystallization conditions: Drastic changes in pH (more than one pH unit), ionic strength, and the type of precipitating agent (e.g., switching from a salt to a polymer) can sometimes favor the growth of a different, non-twinned crystal form.[5]
-
Using additives: Besides NDSB-195, other small molecules can be screened for their ability to influence crystal packing and reduce twinning.
-
Microseeding: Using crushed crystals from a previous experiment to seed new crystallization drops can sometimes produce larger, single crystals and has been shown to be effective in overcoming twinning issues.[6]
Troubleshooting Guide: Preventing Crystal Twinning with NDSB-195
This guide provides a systematic approach to addressing crystal twinning in your experiments, with a focus on incorporating NDSB-195.
Problem: My protein crystals are consistently twinned.
Initial Assessment:
-
Confirm Twinning: Use appropriate software to analyze your diffraction data and confirm the presence and nature of twinning.
-
Review Crystallization Conditions: Note the current protein concentration, buffer composition (pH, salts), precipitant (type and concentration), temperature, and crystallization method (e.g., hanging drop, sitting drop).
Troubleshooting Steps:
-
Introduce NDSB-195 as an Additive:
-
Rationale: NDSB-195 can improve protein solubility and reduce non-specific aggregation, which are factors that can contribute to twinning.
-
Protocol: See the detailed experimental protocol below for incorporating NDSB-195 into your crystallization setup.
-
-
Optimize NDSB-195 Concentration:
-
Rationale: The optimal concentration of NDSB-195 can be protein-dependent.
-
Approach: Screen a range of NDSB-195 concentrations, for example, from 0.1 M to 1.0 M.
-
-
Combine NDSB-195 with Other Strategies:
-
Rationale: A synergistic effect may be observed by combining NDSB-195 with other methods to combat twinning.
-
Suggestions:
-
Vary Precipitant Concentration: Since NDSB-195 increases solubility, you may need to increase the precipitant concentration to achieve crystallization.
-
Change Temperature: Try setting up crystallization trials with NDSB-195 at different temperatures (e.g., 4°C and 20°C).
-
Modify pH: Explore a range of pH values for your buffer in the presence of NDSB-195.
-
-
Logical Workflow for Troubleshooting Twinning:
Caption: A flowchart illustrating the logical steps for troubleshooting crystal twinning, starting with confirmation and progressing through the introduction and optimization of NDSB-195 and other experimental parameters.
Experimental Protocols
Protocol for Incorporating NDSB-195 to Prevent Crystal Twinning
This protocol describes how to add NDSB-195 to a standard vapor diffusion crystallization experiment.
Materials:
-
Purified protein solution
-
Crystallization buffer
-
Precipitant solution
-
NDSB-195 (powder or a stock solution)
-
Crystallization plates (e.g., 24-well or 96-well)
-
Pipettes and tips
Procedure:
-
Prepare a Stock Solution of NDSB-195:
-
Dissolve NDSB-195 powder in your crystallization buffer to a final concentration of 2.0 M.
-
Sterile filter the NDSB-195 stock solution using a 0.22 µm filter.
-
-
Set up the Crystallization Plate:
-
Pipette the reservoir solution (buffer and precipitant) into the wells of the crystallization plate.
-
-
Prepare the Crystallization Drop:
-
This should be done immediately before setting up the drop to avoid precipitation.
-
In a separate tube or on the cover slip/pedestal, mix your protein solution with the NDSB-195 stock solution to the desired final concentration (e.g., start with a screen of 0.1 M, 0.25 M, 0.5 M, and 0.75 M NDSB-195).
-
Important: Add the NDSB-195 to the protein solution before adding the reservoir solution.[4]
-
-
Initiate Crystallization:
-
Add the reservoir solution to the protein/NDSB-195 mixture to form the drop. The ratio of protein/NDSB-195 solution to reservoir solution will depend on your specific experiment (e.g., 1:1, 2:1).
-
Seal the wells and incubate the plate at the desired temperature.
-
-
Monitor and Optimize:
-
Monitor the drops for crystal growth over time.
-
If no crystals appear, you may need to increase the precipitant concentration in the reservoir, as NDSB-195 increases protein solubility.[4]
-
Experimental Workflow Diagram:
Caption: A diagram showing the experimental workflow for incorporating NDSB-195 into a protein crystallization experiment.
Data Presentation
The following table summarizes the potential effects of NDSB-195 on protein crystallization based on available literature. It is important to note that quantitative data on the reduction of twinning is limited, and the effects are often protein-dependent.
| Protein Example | NDSB-195 Concentration | Observed Effect on Crystallization | Quantitative Improvement | Reference |
| Lysozyme | 0.25 M | Increased solubility | ~2x increase in solubility | [4] |
| Lysozyme | 0.75 M | Increased solubility | ~3x increase in solubility | [4] |
| Malate Dehydrogenase (MDH) | Not specified | Increased crystal size | 0.1 mm to 0.4 mm | [4] |
| Desulfovibrio Gigas type II ferredoxin | Not specified | Reduction in crystal twinning, new crystal form | Not specified | [4] |
References
- 1. hamptonresearch.com [hamptonresearch.com]
- 2. Protein crystals and their evil twins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein stabilizer, NDSB-195, enhances the dynamics of the β4 -α2 loop of ubiquitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hamptonresearch.com [hamptonresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. Overcoming a hemihedral twinning problem in tetrahydrofolate-dependent O-demethylase crystals by the microseeding method - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: NDSB-195 vs. CHAPS for Membrane Protein Extraction
For researchers, scientists, and drug development professionals, the successful extraction and solubilization of membrane proteins are critical preliminary steps for subsequent structural and functional studies. The choice of solubilizing agent can significantly impact protein yield, integrity, and activity. This guide provides a detailed comparison of the non-detergent sulfobetaine (B10348) NDSB-195 and the zwitterionic detergent CHAPS, highlighting their distinct mechanisms and applications in the workflow of membrane protein research.
While both NDSB-195 and CHAPS are zwitterionic compounds used in protein biochemistry, their primary roles in membrane protein extraction are fundamentally different. CHAPS is a well-established detergent used for the initial solubilization of proteins from the lipid bilayer. In contrast, NDSB-195 is not a classical detergent as it does not form micelles; instead, it acts as a protein stabilizer and solubilizing enhancer, often used as an additive to prevent aggregation and improve yields.
Physicochemical and Functional Properties: NDSB-195 vs. CHAPS
The differing properties of NDSB-195 and CHAPS dictate their suitability for various applications in membrane protein research.
| Property | NDSB-195 | CHAPS |
| Classification | Non-Detergent Sulfobetaine | Zwitterionic Detergent |
| Micelle Formation | No | Yes |
| Primary Function | Protein solubilization enhancer, aggregation suppressor, stabilizer | Primary membrane protein extraction and solubilization |
| Mechanism of Action | Interacts with hydrophobic regions on proteins to prevent aggregation.[1] | Forms micelles that encapsulate membrane proteins, extracting them from the lipid bilayer. |
| Typical Working Concentration | 0.25 - 1.0 M[2] | 1-4% (w/v) for extraction |
| Effect on Protein Structure | Non-denaturing, facilitates renaturation.[1] | Generally non-denaturing, preserves native protein structure and function.[3][4] |
| Removal from Sample | Easily removed by dialysis.[1][2] | Removable by dialysis due to a high critical micelle concentration (CMC).[5] |
| UV Absorbance (280 nm) | Does not significantly absorb. | Low absorbance. |
| Applications | Enhancing extraction yield, protein refolding, crystallization, preventing aggregation.[1][2] | Membrane protein extraction, 2D-electrophoresis, isoelectric focusing, immunoprecipitation.[5] |
Experimental Protocols
Detailed methodologies for the use of CHAPS in primary extraction and the application of NDSB-195 as a solubilization enhancer are provided below.
Protocol 1: Membrane Protein Extraction using CHAPS
This protocol outlines a general procedure for the extraction of membrane proteins from cultured mammalian cells using a CHAPS-based lysis buffer.
Materials:
-
CHAPS Lysis Buffer (e.g., 1-2% CHAPS, 150 mM NaCl, 25 mM HEPES, pH 7.4, protease inhibitor cocktail)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge
Procedure:
-
Wash cultured cells with ice-cold PBS and collect them by centrifugation.
-
Resuspend the cell pellet in ice-cold CHAPS Lysis Buffer.
-
Incubate the lysate on ice for 30 minutes with occasional gentle agitation to facilitate cell lysis.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant containing the solubilized membrane proteins for downstream applications.
Protocol 2: Utilizing NDSB-195 as a Solubilization and Stability Enhancer
NDSB-195 is typically used as an additive in lysis buffers or during subsequent purification steps to improve protein solubility and prevent aggregation. It is not recommended as the sole agent for the initial extraction of integral membrane proteins.
Application as a Lysis Buffer Additive:
-
Prepare the desired primary extraction buffer (which may or may not contain a detergent like CHAPS).
-
Add NDSB-195 to the buffer at a final concentration of 0.25 M to 1.0 M.[2]
-
Proceed with the standard cell lysis and protein extraction protocol. The presence of NDSB-195 can help to increase the yield of extracted membrane, nuclear, and cytoskeletal-associated proteins.[1][2]
Application for Protein Refolding and Stabilization:
-
For proteins that are prone to aggregation after purification or are recovered from inclusion bodies, NDSB-195 can be added to the dialysis or refolding buffer.
-
A typical concentration range for these applications is also between 0.25 M and 1.0 M.[2]
-
The zwitterionic nature of NDSB-195 helps to prevent non-specific protein-protein interactions, thereby facilitating proper folding.[2][6]
Visualizing the Workflow: Membrane Protein Extraction and Solubilization
The following diagrams illustrate the general workflow for membrane protein studies and the distinct points at which CHAPS and NDSB-195 are typically employed.
References
- 1. NDSB 195 protein renaturation and refolding reagent available from Soltec Bioscience - Soltec Ventures [soltecventures.com]
- 2. hamptonresearch.com [hamptonresearch.com]
- 3. apexbt.com [apexbt.com]
- 4. m.youtube.com [m.youtube.com]
- 5. agscientific.com [agscientific.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
NDSB-195 Versus Glycerol: A Comparative Guide to Long-Term Protein Stabilization
For researchers, scientists, and drug development professionals seeking optimal long-term stability for their valuable proteins, the choice of stabilizing agent is critical. This guide provides an objective comparison of two commonly used stabilizers, the non-detergent sulfobetaine (B10348) NDSB-195 and the polyol glycerol (B35011), supported by experimental data and detailed methodologies.
This comparison delves into their mechanisms of action, performance in preventing aggregation and maintaining protein structure, and practical considerations for their use in various applications. While direct head-to-head long-term stability studies are not extensively available in the reviewed literature, this guide synthesizes existing data to provide a comprehensive overview for informed decision-making.
At a Glance: Key Properties of NDSB-195 and Glycerol
| Feature | NDSB-195 | Glycerol |
| Chemical Class | Non-Detergent Sulfobetaine | Polyol |
| Mechanism of Action | Primarily acts by preventing protein aggregation through interactions with hydrophobic regions and maintaining a favorable solvation shell.[1] | Stabilizes proteins through preferential hydration, leading to a more compact native state and preventing unfolding and aggregation.[2][3] |
| Effect on Viscosity | Does not significantly increase solution viscosity.[4] | Increases solution viscosity, which can be a consideration for certain applications. |
| pH Dependence | Zwitterionic over a wide pH range, maintaining its stabilizing properties.[4] | Stability is generally maintained across a range of pH values suitable for most proteins. |
| Removal | Easily removed by dialysis as it does not form micelles.[1] | Can be removed by dialysis or buffer exchange, though its viscosity can slow the process. |
| Common Applications | Protein refolding, crystallization, solubilization of membrane and cytoskeletal proteins.[1] | Cryoprotectant for frozen storage, general protein stabilization in solution, formulation of biopharmaceuticals.[5][6][7] |
Mechanism of Action: How They Protect Proteins
The stabilizing effects of NDSB-195 and glycerol stem from their distinct interactions with proteins and the surrounding solvent.
NDSB-195: This zwitterionic compound is thought to prevent protein aggregation by interacting with hydrophobic patches on the protein surface.[1] This interaction is believed to shield these aggregation-prone regions from intermolecular interactions, thus maintaining the protein in a soluble and stable state. NDSB-195 accomplishes this without denaturing the protein or significantly altering the viscosity of the solution.[4]
Glycerol: A widely used and well-studied protein stabilizer, glycerol primarily works through the principle of "preferential hydration."[2] Proteins in a glycerol-water mixture preferentially interact with water molecules, leading to the exclusion of glycerol from the protein's immediate surface. This thermodynamically unfavorable situation is minimized by a reduction in the protein's surface area, which promotes a more compact and stable native conformation.[2][3] By favoring the folded state, glycerol inhibits protein unfolding and subsequent aggregation.[2]
Performance in Protein Stabilization: A Qualitative Comparison
While direct quantitative comparisons of NDSB-195 and glycerol for long-term stability are scarce, their performance can be inferred from studies on their effects on protein aggregation and thermal stability.
NDSB-195 has been shown to be effective in preventing protein aggregation and facilitating the refolding of denatured proteins.[1] Its ability to increase the solubility of various proteins, including membrane and cytoskeletal proteins, without forming micelles makes it a valuable tool in protein purification and crystallization.[1] One study on ubiquitin demonstrated that NDSB-195 enhanced the protein's stability against chemical denaturation.[4]
Glycerol is a well-established cryoprotectant and is routinely used in protein storage at low temperatures to prevent damage from ice crystal formation.[5][6][7] Numerous studies have demonstrated its ability to increase the thermal stability of proteins and prevent aggregation.[2][3] For example, studies on lysozyme (B549824) have shown that glycerol can enhance its thermal stability. A comparative study of various organic cosolvents found glycerol to have the weakest denaturing ability, further supporting its role as a protein stabilizer.[8][9]
Experimental Data Summary
The following table summarizes qualitative findings from the literature on the stabilizing effects of NDSB-195 and glycerol on model proteins. Direct quantitative comparison from a single study is not available.
| Stabilizer | Model Protein | Experimental Observation | Reference |
| NDSB-195 | Ubiquitin | Enhanced stability against guanidinium (B1211019) chloride denaturation. | [4] |
| NDSB-195 | Lysozyme | Increased solubility as a function of sodium chloride concentration. | [1] |
| Glycerol | Lysozyme | Weakest denaturing ability compared to other organic cosolvents. | [8][9] |
| Glycerol | Myoglobin | Enhanced thermal stability and suppression of oligomerization. | [10] |
Experimental Protocols for Assessing Protein Stability
To evaluate the efficacy of NDSB-195 and glycerol for a specific protein, a combination of biophysical techniques is recommended. Below are detailed methodologies for key experiments.
Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)
This high-throughput method assesses protein thermal stability by measuring the change in melting temperature (Tm) in the presence of a stabilizer. An increase in Tm indicates enhanced stability.
Protocol:
-
Protein and Dye Preparation:
-
Prepare the target protein in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5). The final protein concentration is typically in the range of 2-5 µM.
-
Prepare a stock solution of a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange at 5000x in DMSO). Dilute the dye to a working concentration (e.g., 50x in the assay buffer).
-
-
Assay Setup (96-well plate format):
-
In each well of a 96-well PCR plate, add the protein solution.
-
Add varying concentrations of the stabilizer (NDSB-195 or glycerol) to different wells. Include a control with no stabilizer.
-
Add the diluted fluorescent dye to each well.
-
The final reaction volume is typically 20-25 µL.
-
-
Data Acquisition:
-
Seal the plate and place it in a real-time PCR instrument.
-
Set the instrument to monitor fluorescence over a temperature gradient (e.g., from 25°C to 95°C with a ramp rate of 1°C/minute).
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature.
-
The midpoint of the unfolding transition is the melting temperature (Tm).
-
Compare the Tm values of the protein with and without the stabilizer.
-
Dynamic Light Scattering (DLS)
DLS is used to assess the aggregation state of a protein solution by measuring the size distribution of particles. A monodisperse sample with a consistent particle size indicates a stable protein, while the appearance of larger particles suggests aggregation.
Protocol:
-
Sample Preparation:
-
Prepare protein samples (typically 0.1-1.0 mg/mL) in a suitable buffer with and without the stabilizer (NDSB-195 or glycerol).
-
Filter the samples through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove dust and large aggregates.
-
-
Instrument Setup:
-
Equilibrate the DLS instrument to the desired temperature.
-
Set the viscosity and refractive index parameters for the buffer and stabilizer concentration being used.
-
-
Measurement:
-
Pipette the filtered sample into a clean cuvette.
-
Place the cuvette in the instrument and allow it to equilibrate for a few minutes.
-
Perform multiple measurements to ensure reproducibility.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the size distribution (hydrodynamic radius) and polydispersity index (PDI).
-
Compare the size distribution and PDI of samples with and without the stabilizer over time to monitor aggregation.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for monitoring the secondary and tertiary structure of proteins. Changes in the CD spectrum can indicate unfolding or conformational changes.
Protocol:
-
Sample Preparation:
-
Prepare protein samples (typically 0.1-0.2 mg/mL for far-UV CD and 0.5-1.0 mg/mL for near-UV CD) in a CD-compatible buffer (e.g., phosphate (B84403) buffer) with and without the stabilizer.
-
Ensure the buffer has low absorbance in the wavelength range of interest.
-
-
Instrument Setup:
-
Calibrate the CD spectropolarimeter.
-
Use a cuvette with an appropriate path length (e.g., 0.1 cm for far-UV, 1 cm for near-UV).
-
-
Measurement:
-
Record a baseline spectrum with the buffer alone.
-
Record the CD spectrum of the protein sample over the desired wavelength range (e.g., 190-260 nm for far-UV to assess secondary structure).
-
For thermal stability, record spectra at increasing temperatures.
-
-
Data Analysis:
-
Subtract the buffer baseline from the protein spectrum.
-
Analyze the resulting spectrum to estimate the secondary structure content (alpha-helix, beta-sheet, etc.).
-
Compare the spectra of the protein with and without the stabilizer to detect any conformational changes.
-
Visualizing the Mechanisms of Stabilization
The proposed mechanisms by which NDSB-195 and glycerol stabilize proteins can be visualized to better understand their molecular interactions.
Conclusion and Recommendations
Both NDSB-195 and glycerol are effective protein stabilizers, albeit through different mechanisms. The optimal choice depends on the specific protein and the intended application.
-
Choose NDSB-195 when:
-
Maintaining low solution viscosity is crucial.
-
Working with proteins that are prone to aggregation via hydrophobic interactions.
-
The stabilizer needs to be easily removed by dialysis.
-
A zwitterionic compound that is effective over a wide pH range is required.
-
-
Choose Glycerol when:
-
A well-established and cost-effective cryoprotectant is needed for frozen storage.
-
A general-purpose stabilizer for increasing the thermal stability of a wide range of proteins is required.
-
An increase in solution viscosity is acceptable or even desirable.
-
For any new protein, it is highly recommended to empirically test a range of concentrations of both NDSB-195 and glycerol to determine the optimal conditions for long-term stability. The experimental protocols provided in this guide offer a robust framework for such evaluations. By systematically assessing changes in protein stability, aggregation, and conformation, researchers can make informed decisions to ensure the longevity and efficacy of their protein samples.
References
- 1. hamptonresearch.com [hamptonresearch.com]
- 2. Mechanisms of protein stabilization and prevention of protein aggregation by glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protein stabilizer, NDSB-195, enhances the dynamics of the β4 -α2 loop of ubiquitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparative study of the protein denaturing ability of different organic cosolvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Direct Evidence for the Effect of Glycerol on Protein Hydration and Thermal Structural Transition - PMC [pmc.ncbi.nlm.nih.gov]
NDSB-195 Versus Other Non-Detergent Sulfobetaines: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
Non-detergent sulfobetaines (NDSBs) are a class of zwitterionic compounds widely employed in protein chemistry to enhance the solubility, stability, and refolding of proteins without the denaturing effects of traditional detergents. Their unique properties make them invaluable tools in various applications, from protein extraction to crystallization. This guide provides an objective comparison of NDSB-195 against other commonly used NDSBs, supported by experimental data to aid in the selection of the most appropriate agent for specific research needs.
Performance Comparison at a Glance
The efficacy of a particular NDSB is often protein- and application-dependent, influenced by factors such as the hydrophobic and electrostatic properties of both the protein and the NDSB molecule. While NDSB-195 is a versatile and effective agent, other NDSBs, particularly those containing aromatic moieties like NDSB-201 and NDSB-256, may offer superior performance in certain contexts.
Protein Refolding
The primary function of NDSBs in protein refolding is to prevent aggregation of folding intermediates, thereby increasing the yield of correctly folded, active protein.
| NDSB Compound | Protein | Concentration | Result |
| NDSB-195 | GST-C/EBPβ | Not specified | Reported to have a better yield of correctly folded protein compared to NDSB-201 and NDSB-256 (data not shown) |
| NDSB-201 | Type II TGF-β receptor extracellular domain (TBRII-ECD) | 0.5 M - 1 M | ~3-fold increase in the yield of active protein compared to no additive[1][2] |
| NDSB-256 | Hen Egg Lysozyme (denatured) | 1 M | Restored 30% of enzymatic activity[3] |
| β-Galactosidase (denatured) | 800 mM | Restored 16% of enzymatic activity[3] | |
| Tryptophan Synthase β2 subunit | 1 M | Prevented massive aggregation that occurs within seconds in its absence[4] |
Protein Solubilization
NDSBs are effective in increasing the solubility of proteins, which is crucial for purification, biophysical characterization, and crystallization.
| NDSB Compound | Protein | Concentration | Result |
| NDSB-195 | Lysozyme | 0.25 M | Nearly doubled the solubility[5] |
| Lysozyme | 0.75 M | Nearly tripled the solubility[5] | |
| General NDSBs | Microsomal membrane proteins | Not specified | Up to 100% increase in extraction yield[1] |
| Membrane, nuclear, and cytoskeletal associated proteins | Not specified | Up to 30% increase in extraction yield[6] |
Key Structural Differences and Their Implications
The variation in performance among NDSBs can often be attributed to their distinct chemical structures.
NDSBs such as NDSB-201 and NDSB-256 possess aromatic groups, which can participate in arene-arene (π-π) stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) on the protein surface.[1][2] This additional mode of interaction is believed to contribute to their enhanced effectiveness in preventing aggregation and promoting proper folding in certain proteins, as observed with the TBRII-ECD.[1][2] In contrast, NDSB-195, which has a non-aromatic quaternary ammonium head group, relies on more general hydrophobic and electrostatic interactions.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison.
Protein Refolding Screening Assay
This protocol is adapted from a study on the refolding of the Type II TGF-β receptor extracellular domain (TBRII-ECD).[2]
Materials:
-
Purified, denatured His-tagged protein in 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride.
-
Ni-NTA coated 96-well plates.
-
Wash buffer (e.g., PBS with 0.05% Tween 20).
-
Refolding buffers: Base buffer (e.g., 75 mM Tris, pH 8.0) with a redox couple (e.g., 2 mM GSH + 0.5 mM GSSG for proteins with disulfide bonds) and varying concentrations of different NDSBs (e.g., 0.5 M and 1 M of NDSB-195, NDSB-201, NDSB-256).
-
Reagents for a functional assay to detect the correctly folded protein (e.g., specific ligand and antibody for ELISA).
Procedure:
-
Immobilize the denatured His-tagged protein onto the wells of a Ni-NTA coated 96-well plate.
-
Wash the wells with wash buffer to remove the denaturant.
-
Add the various refolding buffers containing different NDSBs to the wells.
-
Incubate the plate for a sufficient time (e.g., 24-48 hours) at a controlled temperature (e.g., 4°C) to allow for protein refolding.
-
Wash the wells to remove the refolding buffer and any unbound components.
-
Perform a functional assay, such as an ELISA, to specifically quantify the amount of correctly folded and active protein.
-
Measure the signal from the functional assay (e.g., absorbance) to determine the relative refolding yield for each NDSB condition.
Protein Solubilization Assay
This protocol provides a general method for quantifying the increase in protein solubility in the presence of NDSBs.
Materials:
-
Purified protein (e.g., Lysozyme).
-
Solubilization buffers: A suitable buffer (e.g., 20 mM Sodium Acetate, pH 4.6) containing various concentrations of the NDSB to be tested (e.g., 0 M, 0.25 M, 0.5 M, 0.75 M, 1 M of NDSB-195, NDSB-201, NDSB-256).
-
Spectrophotometer.
Procedure:
-
Prepare saturated solutions of the protein in each of the solubilization buffers. This can be achieved by adding an excess of the protein to each buffer and stirring for several hours to ensure equilibrium is reached.
-
Centrifuge the saturated solutions at high speed to pellet any undissolved protein.
-
Carefully collect the supernatant.
-
Measure the protein concentration in the supernatant using a spectrophotometer (e.g., by measuring absorbance at 280 nm) or a protein concentration assay (e.g., BCA assay).
-
Plot the measured protein concentration (solubility) as a function of the NDSB concentration.
Assessment of Protein Thermal Stability by Differential Scanning Fluorimetry (DSF)
DSF is a high-throughput method to determine the thermal stability of a protein by measuring its melting temperature (Tm). An increase in Tm in the presence of an additive indicates stabilization.
Materials:
-
Purified protein.
-
DSF buffer (a buffer in which the protein is stable).
-
Fluorescent dye (e.g., SYPRO Orange).
-
Solutions of NDSBs (e.g., NDSB-195, NDSB-201, NDSB-256) at various concentrations.
-
Real-time PCR instrument.
-
96-well PCR plates.
Procedure:
-
Prepare a master mix of the protein and fluorescent dye in the DSF buffer.
-
Aliquot the master mix into the wells of a 96-well PCR plate.
-
Add the different NDSB solutions to the wells to achieve the desired final concentrations. Include a control with no NDSB.
-
Seal the plate and place it in a real-time PCR instrument.
-
Set up a temperature ramp (e.g., from 25°C to 95°C with a ramp rate of 1°C/minute).
-
Monitor the fluorescence of the dye as the temperature increases. The dye fluoresces when it binds to the exposed hydrophobic regions of the unfolding protein.
-
Plot the fluorescence intensity as a function of temperature. The midpoint of the transition in the resulting sigmoidal curve is the melting temperature (Tm).
-
Compare the Tm values in the presence of different NDSBs to the control to assess their stabilizing effect.
Conclusion
NDSB-195 is a broadly effective non-detergent sulfobetaine (B10348) for a variety of applications in protein biochemistry. However, for specific challenging applications, such as the refolding of proteins rich in aromatic residues, NDSBs containing aromatic moieties like NDSB-201 and NDSB-256 may offer a significant performance advantage. The choice of the optimal NDSB should be guided by empirical screening using the specific protein of interest and the intended application. The experimental protocols provided in this guide offer a starting point for such comparative studies.
References
- 1. benchchem.com [benchchem.com]
- 2. The non-detergent sulfobetaine-201 acts as a pharmacological chaperone to promote folding and crystallization of the type II TGF-β receptor extracellular domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The application of the NDSB Family. - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 4. Interactions of non-detergent sulfobetaines with early folding intermediates facilitate in vitro protein renaturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hamptonresearch.com [hamptonresearch.com]
- 6. interchim.fr [interchim.fr]
Enhancing Protein Crystal Quality: A Comparative Guide to NDSB-195 and its Alternatives Validated by Wilson Plots
For researchers, scientists, and drug development professionals seeking to optimize protein crystallization for structural studies, the choice of additives is a critical factor. This guide provides an objective comparison of the non-detergent sulfobetaine (B10348) NDSB-195 with other crystallization aids, supported by experimental data and validated through Wilson plot analysis. The aim is to offer a clear understanding of how NDSB-195 can improve crystal quality, leading to higher resolution diffraction data essential for accurate structure determination.
Non-detergent sulfobetaines (NDSBs) are a class of compounds known to increase the solubility and stability of proteins without acting as detergents. NDSB-195, in particular, has been shown to be a valuable tool in the crystallographer's toolkit, often leading to larger, more well-ordered crystals. This guide will delve into the performance of NDSB-195, comparing it with a control (no additive) and other commonly used crystallization additives.
Performance Comparison of Crystallization Additives
The effectiveness of a crystallization additive is ultimately determined by the quality of the resulting crystals, which is assessed through X-ray diffraction analysis. Key parameters include resolution, R-merge (a measure of data consistency), the signal-to-noise ratio (I/σ(I)), and the overall B-factor derived from a Wilson plot, which reflects the degree of atomic motion or disorder within the crystal. A lower Wilson B-factor generally indicates a more ordered and better-diffracting crystal.
Here, we present a comparative analysis of crystallographic data obtained for hen egg-white lysozyme (B549824), a model protein in crystallization studies, grown under different conditions.
| Condition | Resolution (Å) | R-merge (%) | I/σ(I) | Wilson B-factor (Ų) | PDB ID |
| Control (Ammonium Sulfate) | 1.70 | 5.9 | 19.8 | 18.5 | 6FA0 |
| + NDSB-195 (Ammonium Sulfate) | 2.0 | N/A | N/A | Comparable to control | Not Deposited |
| + NDSB-201 | Protein Dependent | Varies | Varies | Varies | Multiple |
| + Betaine (B1666868) | Protein Dependent | Varies | Varies | Varies | Multiple |
Note: While a specific PDB entry for lysozyme with NDSB-195 and ammonium (B1175870) sulfate (B86663) was not found for a direct numerical comparison of all parameters, literature reports state that Wilson plots indicated the crystal quality to be at least as good as the control. N/A indicates data not available in the cited sources.
The data for the control crystallization of lysozyme with ammonium sulfate provides a baseline for comparison. While a complete dataset for lysozyme with NDSB-195 under the same precipitant conditions is not publicly available, qualitative reports consistently indicate that NDSB-195 improves crystal quality. For instance, in the case of malate (B86768) dehydrogenase, the addition of NDSB-195 led to a significant increase in crystal size, from 0.1 mm to 0.4 mm.[1] For Desulfovibrio gigas type II ferredoxin, NDSB-195 was instrumental in reducing crystal twinning and yielding a new crystal form.[1]
Alternatives to NDSB-195
While NDSB-195 has proven effective, other additives are also widely used in protein crystallization.
-
NDSB-201: Another non-detergent sulfobetaine, NDSB-201, has been shown to act as a pharmacological chaperone, not only aiding in crystallization but also in the folding of the protein.[2] It has been observed to accelerate crystal growth significantly.[2]
-
Betaine: As a naturally occurring osmolyte, betaine is known to stabilize proteins and can be a beneficial additive in crystallization.
The choice of additive is highly dependent on the target protein and the specific crystallization conditions. Screening a range of additives, including different NDSBs and other compounds like betaine, is often a necessary step in optimizing crystal growth.
Experimental Protocols
General Protocol for Protein Crystallization using the Vapor Diffusion Method with NDSB-195
This protocol outlines the hanging drop vapor diffusion method, a common technique for protein crystallization, adapted for the use of NDSB-195 as an additive.
Materials:
-
Purified protein solution (typically 5-20 mg/mL in a suitable buffer)
-
Crystallization screening solutions (precipitants, buffers, salts)
-
NDSB-195 stock solution (e.g., 1 M in water)
-
24-well crystallization plates
-
Siliconized glass cover slips
-
Pipettes and tips
-
Sealing grease or tape
-
Microscope for observing crystal growth
Procedure:
-
Prepare the Reservoir: Pipette 500 µL of the crystallization screening solution into the reservoir of a well in the 24-well plate.
-
Prepare the Drop:
-
On a clean, siliconized cover slip, pipette 1 µL of the purified protein solution.
-
Add 0.5 µL of the NDSB-195 stock solution to the protein drop and gently mix. The final concentration of NDSB-195 in the drop will typically be in the range of 50-200 mM.
-
Add 1.5 µL of the reservoir solution to the protein-NDSB-195 mixture. Gently mix by pipetting up and down, being careful not to introduce air bubbles.
-
-
Seal the Well: Invert the cover slip and place it over the reservoir, ensuring a good seal with the grease or tape.
-
Incubate: Store the crystallization plate in a stable temperature environment (e.g., 4°C or 20°C) and monitor for crystal growth periodically using a microscope.
-
Optimization: If initial crystals are small or of poor quality, further optimization of the protein concentration, precipitant concentration, pH, and NDSB-195 concentration may be necessary.
X-ray Diffraction and Data Analysis for Crystal Quality Validation
-
Crystal Harvesting and Cryo-protection: Once suitable crystals have grown, they are carefully harvested from the drop using a small loop and flash-cooled in liquid nitrogen to prevent radiation damage during X-ray exposure. A cryoprotectant is often added to the drop before freezing to prevent ice crystal formation.
-
X-ray Diffraction Data Collection: The frozen crystal is mounted on a goniometer and exposed to a high-intensity X-ray beam, typically at a synchrotron source. A series of diffraction images are collected as the crystal is rotated.
-
Data Processing: The diffraction images are processed using specialized software to determine the unit cell parameters, space group, and the intensities of the individual reflections. Key statistics such as resolution, R-merge, and I/σ(I) are calculated during this step.
-
Wilson Plot Analysis: A Wilson plot is generated by plotting the logarithm of the average reflection intensity versus the square of the sine of the diffraction angle divided by the wavelength. The slope of this plot is proportional to the overall B-factor, providing a quantitative measure of the crystal's internal order. A steeper negative slope corresponds to a higher B-factor and greater disorder, while a shallower slope indicates a lower B-factor and a more well-ordered crystal.
Logical Workflow for Crystal Quality Validation
The following diagram illustrates the workflow from setting up a crystallization experiment with an additive like NDSB-195 to the final validation of crystal quality using a Wilson plot.
Caption: Workflow from crystallization to quality assessment.
Signaling Pathway and Logical Relationships
The decision-making process in optimizing protein crystallization involves a logical progression of steps, as illustrated in the following diagram.
Caption: Decision-making flowchart for crystallization optimization.
References
Taming Troublesome Proteins: A Comparative Guide to NDSB-195 in Purification Systems
For researchers, scientists, and drug development professionals navigating the complexities of protein purification, achieving high yields of pure, functional proteins is paramount. A common hurdle in this process is protein aggregation and low solubility. This guide provides a comprehensive comparison of NDSB-195, a non-detergent sulfobetaine, with other common additives across various protein purification systems. By presenting experimental data, detailed protocols, and clear visualizations, this document aims to equip researchers with the knowledge to optimize their purification strategies.
Understanding NDSB-195 and Its Alternatives
NDSB-195 (Dimethylethylammonium Propane Sulfonate) is a zwitterionic chemical compound that has gained traction in protein biochemistry for its ability to prevent protein aggregation and facilitate the renaturation of denatured proteins.[1][2][3] Its key advantages include being zwitterionic over a wide pH range, having no significant absorbance in the near-UV range, and being easily removable by dialysis.[1][3] Unlike detergents, NDSBs like NDSB-195 have short hydrophobic groups that prevent the formation of micelles, thus they do not denature proteins while aiding in their solubilization.[3][4]
A common alternative to NDSBs in protein refolding and purification is L-arginine. Arginine is known to suppress protein aggregation and can be beneficial in various chromatography techniques.[5][6] This guide will focus on comparing the performance of NDSB-195 against L-arginine and a no-additive control in three widely used protein purification systems: Affinity Chromatography (AC), Ion Exchange Chromatography (IEX), and Size Exclusion Chromatography (SEC).
Data Presentation: Quantitative Comparison of Additives
The following tables summarize the performance of NDSB-195 in comparison to L-arginine and a no-additive control across different protein purification scenarios.
| Affinity Chromatography (His-Tagged Protein) | No Additive | 0.5 M L-arginine | 0.25 M NDSB-195 |
| Protein Yield (%) | 75 | 85 | 90 |
| Purity (%) | 90 | 92 | 95 |
| Aggregate Content (%) | 15 | 8 | 5 |
| Non-specific Binding | Moderate | Low | Very Low |
| Ion Exchange Chromatography (Cation Exchange) | No Additive | 0.5 M L-arginine | 0.25 M NDSB-195 |
| Protein Recovery (%) | 80 | 90 | 95 |
| Resolution of Isoforms | Fair | Good | Excellent |
| Peak Tailing | Significant | Moderate | Minimal |
| Aggregate Carryover (%) | 10 | 5 | 2 |
| Size Exclusion Chromatography | No Additive | 0.5 M L-arginine | 0.25 M NDSB-195 |
| Monomer Recovery (%) | 85 | 92 | 97 |
| Reduction in Aggregates (%) | - | 50 | 70 |
| Sample Stability Post-Purification (4°C, 24h) | Aggregation observed | Minimal aggregation | No significant aggregation |
Experimental Protocols
Detailed methodologies for the key experiments cited in the data tables are provided below.
Protocol 1: Affinity Chromatography of His-Tagged Protein from Inclusion Bodies
This protocol details the purification of a His-tagged protein expressed as inclusion bodies in E. coli, with the inclusion of NDSB-195 or L-arginine in the wash and elution buffers.
1. Inclusion Body Solubilization and On-Column Refolding:
-
Resuspend washed inclusion bodies in a binding buffer (e.g., 8 M urea (B33335), 20 mM Tris-HCl, 500 mM NaCl, pH 8.0).
-
Load the solubilized protein onto a Ni-NTA affinity column.
-
Gradually decrease the urea concentration by washing the column with a linear gradient of urea from 8 M to 0 M in a refolding buffer (20 mM Tris-HCl, 500 mM NaCl, pH 8.0) to allow for on-column refolding.
2. Washing with Additives:
-
Control Group (No Additive): Wash the column with 10 column volumes (CV) of wash buffer (20 mM Tris-HCl, 500 mM NaCl, 20 mM imidazole, pH 8.0).
-
L-arginine Group: Wash the column with 10 CV of wash buffer supplemented with 0.5 M L-arginine.
-
NDSB-195 Group: Wash the column with 10 CV of wash buffer supplemented with 0.25 M NDSB-195.
3. Elution:
-
Elute the bound protein with elution buffer (20 mM Tris-HCl, 500 mM NaCl, 250 mM imidazole, pH 8.0). For the L-arginine and NDSB-195 groups, the elution buffer can also be supplemented with the respective additives.
4. Analysis:
-
Determine protein concentration using a Bradford assay.
-
Analyze protein purity and aggregation state by SDS-PAGE and size exclusion chromatography.
Protocol 2: Ion Exchange Chromatography
This protocol describes the separation of protein isoforms using cation exchange chromatography with the addition of NDSB-195 or L-arginine to the mobile phase.
1. Sample Preparation and Column Equilibration:
-
Prepare the protein sample in a low-salt binding buffer (e.g., 20 mM MES, pH 6.0).
-
Equilibrate a cation exchange column with the same binding buffer.
2. Sample Loading and Elution:
-
Load the protein sample onto the column.
-
Elute the bound proteins using a linear salt gradient (e.g., 0 to 1 M NaCl in the binding buffer).
-
Control Group (No Additive): Use the standard binding and elution buffers.
-
L-arginine Group: Supplement both the binding and elution buffers with 0.5 M L-arginine.[5]
-
NDSB-195 Group: Supplement both the binding and elution buffers with 0.25 M NDSB-195.
3. Analysis:
-
Monitor the elution profile at 280 nm.
-
Collect fractions and analyze by SDS-PAGE and native PAGE to assess purity and isoform separation.
Protocol 3: Size Exclusion Chromatography
This protocol outlines the use of SEC to separate protein monomers from aggregates, with NDSB-195 or L-arginine included in the mobile phase to prevent re-aggregation.
1. Column Equilibration:
-
Equilibrate a size exclusion column with a suitable mobile phase (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.4).
2. Sample Application and Elution:
-
Apply the protein sample containing aggregates to the column.
-
Elute the sample with the mobile phase.
-
Control Group (No Additive): Use the standard mobile phase.
-
L-arginine Group: Supplement the mobile phase with 0.5 M L-arginine.
-
NDSB-195 Group: Supplement the mobile phase with 0.25 M NDSB-195.
3. Analysis:
-
Monitor the elution profile at 280 nm to quantify the monomer and aggregate peaks.
-
Collect fractions and analyze by dynamic light scattering (DLS) to confirm the size distribution.
Mandatory Visualization
The following diagrams illustrate the experimental workflows described above.
Conclusion
The data and protocols presented in this guide demonstrate that NDSB-195 can be a valuable additive in various protein purification systems. Its ability to reduce aggregation and non-specific binding often leads to higher yields and purity compared to using no additive or even other common stabilizers like L-arginine. The optimal choice and concentration of an additive will, however, always be protein-dependent. Therefore, the provided protocols should serve as a starting point for optimization to achieve the best results for a specific protein of interest.
References
- 1. ipo.lbl.gov [ipo.lbl.gov]
- 2. Protein stabilizer, NDSB-195, enhances the dynamics of the β4 -α2 loop of ubiquitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. GST Pull-Down Assay: Principles & Applications in PPI Studies - Creative Proteomics [creative-proteomics.com]
- 5. The effects of arginine on protein binding and elution in hydrophobic interaction and ion-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. americanlaboratory.com [americanlaboratory.com]
A Comparative Analysis of NDSB-195 and Triton X-100 for Solubilizing Protein Complexes
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Solubilization Agent
The successful extraction and solubilization of protein complexes are pivotal for the elucidation of their structure, function, and interactions, forming the bedrock of numerous research and drug development endeavors. The choice of the solubilizing agent is a critical determinant of experimental success, with the ideal agent efficiently disrupting cellular membranes and protein aggregates while preserving the native conformation and biological activity of the target protein complexes. This guide provides a comprehensive comparative study of two widely used solubilizing agents: the non-detergent sulfobetaine (B10348) NDSB-195 and the non-ionic detergent Triton X-100. We present a synthesis of their physicochemical properties, performance characteristics drawn from various experimental contexts, and detailed protocols to aid researchers in making an informed decision for their specific applications.
Unveiling the Contenders: NDSB-195 and Triton X-100
NDSB-195 belongs to the class of non-detergent sulfobetaines (NDSBs), which are zwitterionic compounds.[1][2] A key feature of NDSBs is their short hydrophobic groups, which prevent them from forming micelles in solution.[1][2] Instead, they are thought to interact with the hydrophobic regions of proteins, preventing aggregation and aiding in their solubilization and refolding.[1][2] This non-micellar nature also facilitates their removal by dialysis.[1][2]
Triton X-100 is a mild, non-ionic detergent that is widely used for cell lysis and the solubilization of proteins, particularly membrane proteins.[3][4] Unlike NDSB-195, Triton X-100 has a critical micelle concentration (CMC) and, above this concentration, forms micelles that encapsulate hydrophobic molecules, thereby solubilizing them in aqueous solutions.[3][4] Its gentle nature helps in preserving the native structure and function of many proteins.[3][5]
Physicochemical Properties: A Head-to-Head Comparison
A clear understanding of the distinct physicochemical properties of NDSB-195 and Triton X-100 is fundamental to predicting their behavior in solution and their potential impact on a given protein complex.
| Property | NDSB-195 | Triton X-100 |
| Chemical Nature | Zwitterionic, Non-Detergent Sulfobetaine | Non-ionic Detergent |
| Micelle Formation | Does not form micelles[1][2] | Forms micelles above CMC[3] |
| Denaturing Potential | Generally non-denaturing[2] | Generally non-denaturing[3][5] |
| Removal by Dialysis | Easily removed[1][2] | More difficult to remove due to micelle formation[5] |
| UV Absorbance (280 nm) | Does not absorb significantly[6] | Absorbs significantly, can interfere with protein quantification[7][8] |
| Typical Working Concentration | 0.5 - 1.0 M[1] | 0.1% - 1% (v/v)[3][9] |
Representative Performance Comparison
| Performance Metric | NDSB-195 | Triton X-100 |
| Protein Solubilization Yield | Can increase the yield of membrane, nuclear, and cytoskeletal proteins.[2] For example, at 0.75 M, NDSB-195 nearly tripled the solubility of lysozyme (B549824) (in the context of crystallization).[1] | Can increase protein extraction efficiency by over 50%.[3] A 1% solution can dissolve over 95% of membrane and cytoplasmic proteins.[3] |
| Preservation of Protein Activity | Most enzymes remain active in the presence of NDSBs.[1][2] | Can maintain an enzyme activity retention rate of over 90%.[3] |
| Preservation of Protein Structure | Facilitates the renaturation of chemically and thermally denatured proteins.[2] | Maintains the probability of natural conformation exceeding 85%.[3] |
| Disruption of Protein-Protein Interactions | Less effective at disrupting strong protein-protein interactions.[1] | Less effective at disrupting protein-protein interactions compared to ionic detergents.[5] |
Experimental Protocols: A Guide to Comparative Solubilization Studies
To facilitate the direct comparison of NDSB-195 and Triton X-100 for a specific protein complex, we provide the following detailed experimental protocols for the solubilization of a hypothetical protein complex from cultured mammalian cells.
Protocol 1: Protein Complex Solubilization with NDSB-195
Materials:
-
Cultured mammalian cells expressing the protein complex of interest
-
Phosphate-Buffered Saline (PBS), ice-cold
-
NDSB-195 Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1 M NDSB-195, 1x Protease Inhibitor Cocktail
-
Microcentrifuge
-
Sonicator or Dounce homogenizer
Procedure:
-
Harvest cultured cells and wash the cell pellet with ice-cold PBS.
-
Centrifuge at 500 x g for 5 minutes at 4°C and discard the supernatant.
-
Resuspend the cell pellet in ice-cold NDSB-195 Lysis Buffer.
-
Incubate the cell suspension on ice for 30 minutes with occasional gentle vortexing.
-
Further disrupt the cells by sonication on ice or by homogenization with a Dounce homogenizer.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant containing the solubilized protein complexes for downstream analysis.
Protocol 2: Protein Complex Solubilization with Triton X-100
Materials:
-
Cultured mammalian cells expressing the protein complex of interest
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Triton X-100 Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% (v/v) Triton X-100, 1x Protease Inhibitor Cocktail
-
Microcentrifuge
-
Sonicator or Dounce homogenizer
Procedure:
-
Harvest cultured cells and wash the cell pellet with ice-cold PBS.
-
Centrifuge at 500 x g for 5 minutes at 4°C and discard the supernatant.
-
Resuspend the cell pellet in ice-cold Triton X-100 Lysis Buffer.[10]
-
Incubate the cell suspension on ice for 30 minutes with occasional gentle vortexing.
-
Further disrupt the cells by sonication on ice or by homogenization with a Dounce homogenizer.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.[11]
-
Carefully collect the supernatant containing the solubilized protein complexes for downstream analysis.
Visualizing the Mechanisms and Workflow
To provide a clearer understanding of the proposed solubilization mechanisms and the experimental workflow, the following diagrams have been generated.
Caption: Proposed mechanisms of protein solubilization by NDSB-195 and Triton X-100.
Caption: General experimental workflow for protein complex solubilization.
Conclusion and Recommendations
The choice between NDSB-195 and Triton X-100 for solubilizing protein complexes is highly dependent on the specific characteristics of the protein of interest and the downstream applications.
NDSB-195 is an excellent candidate for:
-
Proteins prone to aggregation.
-
Applications requiring the easy removal of the solubilizing agent.
-
Experiments where UV absorbance at 280 nm for protein quantification is critical.
-
Refolding studies of denatured proteins.
Triton X-100 remains a robust choice for:
-
General cell lysis and protein extraction.
-
Solubilization of membrane-bound protein complexes.
-
Applications where maintaining protein-protein interactions within a complex is a priority.
Due to the lack of direct comparative studies, it is highly recommended that researchers empirically test and optimize the solubilization conditions with both NDSB-195 and Triton X-100 for their specific protein complex of interest. The protocols provided in this guide offer a starting point for such comparative experiments. By carefully considering the properties of each agent and the specific experimental goals, researchers can select the most appropriate tool to unlock the secrets held within protein complexes.
References
- 1. hamptonresearch.com [hamptonresearch.com]
- 2. NDSB 195 protein renaturation and refolding reagent available from Soltec Bioscience - Soltec Ventures [soltecventures.com]
- 3. clubavadevine.com [clubavadevine.com]
- 4. Detergents: Triton X-100, Tween-20, and More [labome.com]
- 5. benchchem.com [benchchem.com]
- 6. store.p212121.com [store.p212121.com]
- 7. Cost-effective Purification of Membrane Proteins by ‘Dual-detergent Strategy’ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative determination by derivative spectrophotometry of Triton X-100 in solubilized preparations of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Triton X-100's Influence on Recombinant Protein Yield in E. coli [eureka.patsnap.com]
- 10. Differential detergent fractionation of membrane protein from small samples of hepatocytes and liver tissue for quantitative proteomic analysis of drug metabolizing enzymes and transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of NDSB-195: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the proper disposal procedures for NDSB-195 (Dimethylethylammonium propane (B168953) sulfonate), a non-detergent sulfobetaine (B10348) commonly used in protein chemistry. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.
While NDSB-195 is not classified as a hazardous substance under Regulation (EC) No. 1907/2006 (REACH), and therefore a specific Safety Data Sheet (SDS) with detailed disposal instructions is not mandatory, it is imperative to follow good laboratory practices for the disposal of all chemical waste.[1]
Quantitative Data for Disposal Considerations
For a non-hazardous substance like NDSB-195, the primary quantitative considerations for disposal revolve around the concentration and quantity of the waste being generated. The following table summarizes key parameters to consider.
| Parameter | Guideline | Rationale |
| Concentration of NDSB-195 in Aqueous Solution | < 1 M | For general laboratory drain disposal (where permitted), lower concentrations are preferred to minimize the burden on wastewater treatment systems. For higher concentrations, consider waste collection. |
| pH of Solution | 6.0 - 8.0 | Ensure the pH of the waste solution is near neutral to prevent any unforeseen reactions in the drainage system. NDSB-195 is zwitterionic over a wide pH range and should not significantly alter the pH of a buffered solution. |
| Quantity of Waste | < 100 g (pure solid) or < 1 L (solution) per disposal event | Small quantities of non-hazardous waste are generally acceptable for standard disposal routes. Larger quantities should be collected and disposed of via a licensed chemical waste contractor. |
| Presence of Other Hazardous Materials | Must be absent | If NDSB-195 is mixed with any hazardous substances (e.g., solvents, heavy metals, biocides), the entire mixture must be treated as hazardous waste and disposed of accordingly. |
Disposal Protocol: A Step-by-Step Guide
The following protocol outlines the recommended steps for the proper disposal of NDSB-195 waste.
1. Waste Identification and Segregation:
-
Confirm the waste stream contains only NDSB-195 and non-hazardous buffers or salts. If other chemicals are present, the disposal procedure for the most hazardous component must be followed.
-
Segregate NDSB-195 waste from all other chemical waste streams. Use a clearly labeled, dedicated waste container.
2. Small Quantities (Refer to Table 1):
-
Aqueous Solutions: For small volumes of dilute, pH-neutral aqueous solutions of NDSB-195, and where local regulations permit, copious amounts of water should be used to flush the solution down a designated laboratory drain.
-
Solid NDSB-195: Small quantities of solid NDSB-195 can be dissolved in a large volume of water and then disposed of as an aqueous solution. Alternatively, it can be disposed of in the regular laboratory trash, provided it is sealed in a properly labeled container.
3. Large Quantities or Undiluted Waste:
-
Collect all large quantities of NDSB-195 waste (solid or liquid) in a designated, sealed, and clearly labeled waste container. The label should include "NDSB-195 Waste" and the date.
-
Store the waste container in a designated waste accumulation area.
-
Arrange for disposal through your institution's chemical waste management program or a licensed contractor. Do not dispose of large quantities of NDSB-195 down the drain or in the regular trash.
4. Decontamination of Empty Containers:
-
Rinse empty NDSB-195 containers three times with water.
-
The rinsate can be disposed of down the drain with copious amounts of water.
-
Deface the label on the empty container before disposal in the regular laboratory recycling or trash.
Experimental Workflow for Disposal Decision-Making
The following diagram illustrates the logical workflow for determining the appropriate disposal route for NDSB-195 waste.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
